An In-depth Technical Guide to Diphenyl(p-tolyl)methanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals Introduction Diphenyl(p-tolyl)methanol, also known as 4-methyltriphenylcarbinol, is an aromatic alcohol that holds significance in organic synthesis and med...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl(p-tolyl)methanol, also known as 4-methyltriphenylcarbinol, is an aromatic alcohol that holds significance in organic synthesis and medicinal chemistry.[1][2] Its triphenylmethanol scaffold is a common structural motif in various biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Diphenyl(p-tolyl)methanol, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Properties and Structure
Diphenyl(p-tolyl)methanol is a crystalline solid at room temperature.[1] Its structural and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification and Structural Information
The structure of Diphenyl(p-tolyl)methanol features a central tetrahedral carbon atom bonded to two phenyl groups, one p-tolyl group, and a hydroxyl group.
Caption: 2D Chemical Structure of Diphenyl(p-tolyl)methanol.
Spectroscopic Data
Table 3: Predicted Spectroscopic Features
Spectroscopy
Feature
Predicted Chemical Shift / Wavenumber
¹H NMR
-OH proton
~2.0-3.0 ppm (singlet, broad)
Aromatic protons
~7.0-7.5 ppm (multiplet)
-CH₃ protons
~2.3 ppm (singlet)
¹³C NMR
Carbinol carbon (-C-OH)
~80-90 ppm
Aromatic carbons
~125-150 ppm
Methyl carbon (-CH₃)
~20-25 ppm
FTIR
O-H stretch (alcohol)
~3600-3200 cm⁻¹ (broad)
C-H stretch (aromatic)
~3100-3000 cm⁻¹
C-H stretch (aliphatic)
~3000-2850 cm⁻¹
C=C stretch (aromatic)
~1600-1450 cm⁻¹
C-O stretch (alcohol)
~1260-1000 cm⁻¹
Note: These are predicted values and may vary depending on the solvent and experimental conditions. Researchers should obtain experimental spectra for definitive characterization.
Experimental Protocols
The synthesis of Diphenyl(p-tolyl)methanol can be achieved through various methods, with the Grignard reaction being a prominent and effective approach.
Grignard Synthesis of Diphenyl(p-tolyl)methanol
This protocol details the synthesis via the reaction of a Grignard reagent, p-tolylmagnesium bromide, with benzophenone.
Materials:
Magnesium turnings
Anhydrous diethyl ether
p-Bromotoluene
Benzophenone
Iodine crystal (as initiator)
Saturated aqueous ammonium chloride solution
Anhydrous sodium sulfate
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
Procedure:
Preparation of the Grignard Reagent:
In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings.
Add a small crystal of iodine.
In the dropping funnel, place a solution of p-bromotoluene in anhydrous diethyl ether.
Add a small portion of the p-bromotoluene solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Reaction with Benzophenone:
Dissolve benzophenone in anhydrous diethyl ether and add this solution to the dropping funnel.
Cool the Grignard reagent solution in an ice bath.
Add the benzophenone solution dropwise to the stirred Grignard reagent.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
Work-up and Purification:
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter to remove the drying agent and evaporate the solvent under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.
Caption: Experimental workflow for the Grignard synthesis of Diphenyl(p-tolyl)methanol.
Chemical Reactions
Diphenyl(p-tolyl)methanol can undergo several chemical transformations characteristic of tertiary alcohols.
Caption: General chemical reactions of Diphenyl(p-tolyl)methanol.
Applications in Research and Development
Diphenyl(p-tolyl)methanol and its derivatives are valuable intermediates in the synthesis of more complex molecules. The triphenylmethanol core is a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents. The p-tolyl group provides a site for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery screening. Furthermore, its structural similarity to other triphenylmethanols makes it a useful compound for structure-activity relationship (SAR) studies.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and synthesis of Diphenyl(p-tolyl)methanol. The tabulated data, structural diagrams, and experimental protocol offer a valuable resource for researchers and professionals working with this compound. Further investigation into its spectroscopic characterization and exploration of its synthetic utility will continue to be of interest to the scientific community.
A Technical Guide to the Physical Properties of (4-methylphenyl)diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the known physical and spectroscopic properties of the organic compound (4-methylphenyl)diphenylmethanol....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical and spectroscopic properties of the organic compound (4-methylphenyl)diphenylmethanol. Detailed experimental protocols for key analytical techniques are also provided, along with a schematic for its common synthesis route. This guide is intended to serve as a technical resource for professionals in research and development.
Core Physical Properties
(4-methylphenyl)diphenylmethanol, also known as 4-methyltriphenylcarbinol, is a white crystalline solid at room temperature.[1] Its core physical properties are summarized in the table below.
Note: Discrepancies in reported melting points may arise from different experimental conditions or sample purity.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of (4-methylphenyl)diphenylmethanol.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms in the molecule.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms. A known spectrum was acquired using CCl₄ as the solvent.
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected absorptions for (4-methylphenyl)diphenylmethanol include a broad peak for the O-H stretch of the alcohol group and several peaks in the aromatic region for the C-H and C=C bonds of the phenyl rings.
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
Synthesis Workflow
(4-methylphenyl)diphenylmethanol is commonly synthesized via a Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone. Two primary pathways are feasible, as illustrated below.
Grignard synthesis pathways for (4-methylphenyl)diphenylmethanol.
Experimental Protocols
The following sections describe generalized, standard laboratory protocols for determining the key physical and spectroscopic properties of a solid organic compound like (4-methylphenyl)diphenylmethanol.
The capillary method is a standard technique for determining the melting point of a crystalline solid.[2][3]
Sample Preparation: A small amount of the dry, powdered (4-methylphenyl)diphenylmethanol is packed into a thin-walled glass capillary tube, which is sealed at one end.[4] The sample should be tightly packed to a height of 2-3 mm.[2]
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated metal block or an oil bath and a high-accuracy thermometer or digital temperature sensor.[4]
Measurement:
A preliminary, rapid heating is often performed to determine an approximate melting point.[4]
For an accurate measurement, the temperature is raised quickly to about 10-15°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.
Purity Assessment: A pure crystalline compound typically exhibits a sharp melting range of 0.5-1.0°C.[4] Impurities tend to lower and broaden the melting range.[4]
NMR spectroscopy is a powerful tool for determining the detailed molecular structure.
Sample Preparation:
For ¹H NMR, approximately 5-25 mg of (4-methylphenyl)diphenylmethanol is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). For ¹³C NMR, a more concentrated solution is often required.
It is critical to use deuterated solvents to avoid large solvent signals that would overwhelm the analyte signals.[5][6]
The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
A small amount of a reference standard, typically tetramethylsilane (TMS), is often added to the solvent by the manufacturer to define the 0 ppm point on the chemical shift scale.[7]
Data Acquisition:
The NMR tube is placed into the spectrometer's strong magnetic field.[5][6]
The sample is irradiated with short pulses of radiofrequency energy.
The resulting signal (Free Induction Decay or FID) is detected, amplified, and transformed via a Fourier Transform (FT) by the instrument's computer to generate the NMR spectrum.
Data Analysis: The resulting spectrum is analyzed for chemical shifts, signal integrations (for ¹H NMR), and coupling patterns to elucidate the molecular structure.
IR spectroscopy is used to identify the functional groups within a molecule.[8][9] For a solid sample, the thin solid film or KBr pellet method is typically used.
Sample Preparation (Thin Solid Film Method):
Approximately 50 mg of (4-methylphenyl)diphenylmethanol is dissolved in a few drops of a volatile organic solvent, such as methylene chloride or acetone.[10]
A drop of this solution is applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[10]
The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[10]
Data Acquisition:
The salt plate is mounted in the sample holder of the IR spectrometer.
A beam of infrared radiation is passed through the sample.
The instrument records the frequencies at which the sample absorbs the radiation, plotting absorbance or transmittance as a function of wavenumber (cm⁻¹).[9]
Data Analysis: The resulting IR spectrum is analyzed by correlating the absorption bands with known vibrational frequencies of specific functional groups (e.g., O-H, C-H aromatic, C-O).
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11]
Sample Preparation:
A dilute solution of (4-methylphenyl)diphenylmethanol is prepared, typically in the range of 10-100 µg/mL.[12]
The sample is dissolved in a volatile solvent compatible with the ionization technique, such as methanol, acetonitrile, or a mixture with water.[12] Formic acid may be added to promote ionization.[12]
The solution must be free of solid particles and non-volatile buffers or salts, which can interfere with the analysis.[12]
Data Acquisition:
The sample solution is introduced into the mass spectrometer.
In the ion source (e.g., Electrospray Ionization - ESI), the analyte molecules are converted into gas-phase ions.
These ions are then separated by the mass analyzer based on their m/z ratio.
The detector records the abundance of ions at each m/z value.
Data Analysis: The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, as well as various fragment ion peaks that can aid in structural elucidation. Accurate mass measurement can be used to determine the elemental composition.[13]
An In-depth Technical Guide to Diphenyl(p-tolyl)methanol (CAS: 5440-76-6)
For Researchers, Scientists, and Drug Development Professionals Introduction Diphenyl(p-tolyl)methanol, also known as 4-methyltriphenylcarbinol, is a triaryl-substituted methanol that serves as a versatile building block...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl(p-tolyl)methanol, also known as 4-methyltriphenylcarbinol, is a triaryl-substituted methanol that serves as a versatile building block in organic synthesis and has applications in biochemical research.[1][2] Its unique structural features, comprising two phenyl groups and a p-tolyl group attached to a central carbinol, impart specific chemical properties that are leveraged in various scientific domains. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, key applications with detailed experimental protocols, and safety information.
Physicochemical Properties
Diphenyl(p-tolyl)methanol is a white crystalline solid at room temperature.[2] The presence of the three aromatic rings contributes to its relatively high melting point and hydrophobicity.
Table 1: Physicochemical Data for Diphenyl(p-tolyl)methanol
Diphenyl(p-tolyl)methanol can be synthesized through established organic chemistry reactions, primarily the Grignard reaction and the Friedel-Crafts alkylation.
Grignard Reaction Protocol
This method involves the reaction of a Grignard reagent, phenylmagnesium bromide, with p-toluic acid methyl ester.
Experimental Protocol:
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether to the magnesium turnings under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
Reaction with Ester: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of p-toluic acid methyl ester (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent with continuous stirring.
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure Diphenyl(p-tolyl)methanol.
DOT Diagram: Grignard Synthesis Workflow
Caption: Workflow for the synthesis of Diphenyl(p-tolyl)methanol via Grignard reaction.
Friedel-Crafts Alkylation Protocol
This method involves the reaction of toluene with benzoyl chloride in the presence of a Lewis acid catalyst, followed by reduction.
Experimental Protocol:
Acylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve toluene (excess) and benzoyl chloride (1.0 eq) in a suitable solvent like dichloromethane. Cool the mixture to 0 °C in an ice bath. Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 eq), in portions.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Quench the reaction by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
Purification of Ketone: Remove the solvent under reduced pressure. The resulting crude 4-methylbenzophenone can be purified by column chromatography or recrystallization.
Reduction: Dissolve the purified 4-methylbenzophenone in a suitable solvent like methanol or ethanol. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions at 0 °C.
Final Work-up and Purification: After the reduction is complete (monitored by TLC), neutralize the excess reducing agent with acetone. Remove the solvent under reduced pressure. Add water and extract the product with an organic solvent. Dry the organic layer and evaporate the solvent to obtain Diphenyl(p-tolyl)methanol, which can be further purified by recrystallization.
DOT Diagram: Friedel-Crafts Synthesis Workflow
Caption: Workflow for the synthesis of Diphenyl(p-tolyl)methanol via Friedel-Crafts acylation followed by reduction.
Applications in Drug Development and Research
Protecting Group in Solid-Phase Peptide Synthesis (SPPS)
Diphenyl(p-tolyl)methanol is the precursor to the 4-methyltrityl (Mtt) group, which is a valuable acid-labile protecting group for the side chains of asparagine, glutamine, and cysteine in Fmoc-based solid-phase peptide synthesis. The Mtt group offers orthogonal protection, allowing for its selective removal without affecting other protecting groups.
Experimental Protocol: Introduction of the Mtt Group and Deprotection in SPPS
Attachment of the first amino acid: Swell the resin (e.g., Wang resin) in N,N-dimethylformamide (DMF). Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents (e.g., HBTU/HOBt and DIPEA).
Fmoc deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF.
Coupling of Mtt-protected amino acid: Couple the Fmoc-amino acid with the Mtt-protected side chain (e.g., Fmoc-Asn(Mtt)-OH) using standard coupling conditions.
Chain elongation: Repeat the Fmoc deprotection and coupling steps to elongate the peptide chain.
Selective Mtt deprotection: To deprotect the Mtt group, wash the resin-bound peptide with dichloromethane (DCM). Treat the resin with a solution of 1-5% trifluoroacetic acid (TFA) in DCM for a short period (e.g., 10-30 minutes), monitoring the deprotection by HPLC.
Final cleavage and deprotection: After completion of the peptide sequence, cleave the peptide from the resin and remove all remaining side-chain protecting groups using a strong acid cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
DOT Diagram: SPPS Workflow with Mtt Protecting Group
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow illustrating the use of the Mtt protecting group.
Hypothetical Application in Chemical Proteomics: Target Identification
While specific protocols for Diphenyl(p-tolyl)methanol in proteomics are not widely published, its structural motif can be incorporated into chemical probes for activity-based protein profiling (ABPP) or affinity-based target identification. The following is a representative workflow for how a derivative of Diphenyl(p-tolyl)methanol could be used to identify cellular targets.
Hypothetical Experimental Workflow:
Probe Synthesis: Synthesize a derivative of Diphenyl(p-tolyl)methanol that incorporates a reactive group (e.g., a fluorophosphate or an acrylamide) for covalent modification of enzyme active sites, and a reporter tag (e.g., a biotin or a clickable alkyne) for enrichment and detection.
Cell Lysate Treatment: Incubate a cell lysate with the synthesized probe. The reactive group of the probe will covalently bind to the active sites of target enzymes.
Enrichment of Target Proteins: If the probe contains a biotin tag, use streptavidin-coated beads to pull down the probe-labeled proteins. If an alkyne tag is used, perform a click chemistry reaction with an azide-biotin tag, followed by streptavidin pulldown.
Proteolytic Digestion: Elute the enriched proteins from the beads and digest them into peptides using trypsin.
Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the probe.
Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to a control sample (e.g., treated with a non-reactive version of the probe) to determine the cellular targets.
DOT Diagram: Chemical Proteomics Workflow
Caption: A representative workflow for target identification using a chemical probe derived from Diphenyl(p-tolyl)methanol.
Potential Biological Activity and Signaling Pathways
While the direct effects of Diphenyl(p-tolyl)methanol on specific signaling pathways are not well-documented, many small molecules with similar structures are known to modulate cellular signaling. For drug development purposes, compounds like Diphenyl(p-tolyl)methanol could be screened for their ability to inhibit key signaling nodes, such as protein kinases.
Hypothetical Signaling Pathway Modulation:
A common target for drug discovery is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in diseases like cancer. A small molecule inhibitor, potentially a derivative of Diphenyl(p-tolyl)methanol, could be designed to bind to the ATP-binding pocket of a kinase in this pathway (e.g., MEK or ERK), thereby inhibiting its activity and blocking downstream signaling.
DOT Diagram: Hypothetical Inhibition of the MAPK Signaling Pathway
Caption: Hypothetical inhibition of the MAPK signaling pathway by a Diphenyl(p-tolyl)methanol derivative.
Safety and Handling
Diphenyl(p-tolyl)methanol is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4]
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before using this compound.
Conclusion
Diphenyl(p-tolyl)methanol is a valuable chemical entity with established applications in organic synthesis, particularly as a precursor to the Mtt protecting group in peptide synthesis. Its potential for derivatization opens up possibilities for its use in chemical biology and drug discovery, for instance, in the development of chemical probes for target identification. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors. Further exploration into its biological activities and potential modulation of cellular signaling pathways could unveil new therapeutic opportunities.
An In-depth Technical Guide to the Synthesis and Discovery of Diphenyl(p-tolyl)methanol
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Diphenyl(p-tolyl)methanol, a triarylmethanol derivative. It details the primary synthetic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diphenyl(p-tolyl)methanol, a triarylmethanol derivative. It details the primary synthetic routes for its preparation, namely the Grignard reaction and Friedel-Crafts alkylation, offering detailed experimental protocols for each. The document also compiles the known physical, chemical, and spectroscopic properties of the compound in structured tables for easy reference and comparison. While the specific historical discovery of Diphenyl(p-tolyl)methanol is not well-documented, the guide touches upon the historical context of the discovery of its parent compound, triphenylmethanol. Additionally, it explores the potential applications of Diphenyl(p-tolyl)methanol, particularly its use in biochemical research such as proteomics, and provides graphical representations of synthetic and experimental workflows.
Introduction
Diphenyl(p-tolyl)methanol, also known as 4-methyltriphenylcarbinol, is an aromatic alcohol with the chemical formula C₂₀H₁₈O. Its structure features a central carbon atom bonded to two phenyl groups, a p-tolyl group, and a hydroxyl group. This substitution pattern imparts specific chemical and physical properties that make it a subject of interest in organic synthesis and biochemical research. The presence of the three aromatic rings and the hydroxyl group allows for a variety of chemical transformations and potential biological interactions. This guide serves as a technical resource for professionals engaged in research and development who may be interested in the synthesis, properties, and applications of this and similar triarylmethanol compounds.
Physicochemical Properties
A summary of the key physical and chemical properties of Diphenyl(p-tolyl)methanol is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of Diphenyl(p-tolyl)methanol
The structural characterization of Diphenyl(p-tolyl)methanol is accomplished through various spectroscopic techniques. A summary of available spectroscopic data is provided in Table 2.
Table 2: Spectroscopic Data for Diphenyl(p-tolyl)methanol
Spectrum Type
Key Signals/Fragments
Reference
¹H NMR (CDCl₃)
Signals corresponding to aromatic protons and the methyl group protons.
Characteristic peaks for O-H stretching of the alcohol, C-H stretching of aromatic rings, and C-O stretching.
N/A
Synthesis of Diphenyl(p-tolyl)methanol
The synthesis of Diphenyl(p-tolyl)methanol can be achieved through several established methods in organic chemistry. The two most prominent and versatile routes are the Grignard reaction and the Friedel-Crafts alkylation.
Grignard Reaction
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds. For the synthesis of Diphenyl(p-tolyl)methanol, there are two primary Grignard pathways:
Route A: Reaction of p-tolylmagnesium bromide with benzophenone.
Route B: Reaction of phenylmagnesium bromide with 4-methylbenzophenone.
Both routes are expected to produce the desired product in good yield. A detailed experimental protocol, adapted from the synthesis of analogous triarylmethanols, is provided below for Route A.
Materials:
Magnesium turnings
Iodine crystal (as initiator)
4-Bromotoluene
Anhydrous diethyl ether or tetrahydrofuran (THF)
Benzophenone
10% Sulfuric acid (H₂SO₄) or saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Hexane or petroleum ether (for purification)
Procedure:
Preparation of the Grignard Reagent (p-tolylmagnesium bromide):
All glassware must be oven-dried to ensure anhydrous conditions.
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
Add a small crystal of iodine.
In the dropping funnel, place a solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether.
Add a small portion of the 4-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the ether is observed. If the reaction does not start, gentle warming may be necessary.
Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Reaction with Benzophenone:
Cool the Grignard reagent solution to 0 °C using an ice bath.
Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
Add the benzophenone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Work-up and Purification:
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 10% sulfuric acid or saturated aqueous ammonium chloride.
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure Diphenyl(p-tolyl)methanol.
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation provides an alternative route to Diphenyl(p-tolyl)methanol, typically involving the reaction of an aromatic substrate with an alkylating agent in the presence of a Lewis acid catalyst.
Materials:
Toluene
Carbon tetrachloride (CCl₄) or Benzoyl Chloride
Anhydrous aluminum chloride (AlCl₃)
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
Hydrochloric acid (HCl), dilute
Sodium bicarbonate (NaHCO₃) solution, saturated
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
Cool the suspension to 0 °C in an ice bath.
Reaction:
In the dropping funnel, place a mixture of toluene (1.0 equivalent) and carbon tetrachloride (or benzoyl chloride, 1.0 equivalent).
Add this mixture dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
Work-up and Purification:
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude product.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Discovery and Historical Context
While the specific first synthesis of Diphenyl(p-tolyl)methanol is not prominently documented in historical chemical literature, the discovery of its parent compound, triphenylmethanol, is well-established. The Russian chemist Walerius Hemilian is credited with the first synthesis of triphenylmethanol in 1874. The development of the Grignard reaction by Victor Grignard in 1900 provided a much more efficient and general method for the synthesis of triarylmethanols, which undoubtedly facilitated the preparation of a wide range of derivatives, including Diphenyl(p-tolyl)methanol, in subsequent years.
Applications in Research
Diphenyl(p-tolyl)methanol and its derivatives have found applications in various fields of chemical and biological research.
Organic Synthesis: It can serve as a precursor for the synthesis of other complex organic molecules. The hydroxyl group can be a site for further functionalization, and the triarylmethyl (trityl) core is a common structural motif in various compounds.
Biochemical Research and Proteomics: Triarylmethanol derivatives are utilized in biochemical studies.[1] Their lipophilic nature allows them to interact with proteins, and they can be used as scaffolds for the design of chemical probes to study enzyme interactions and metabolic pathways.[1] There is also growing interest in the potential antioxidant properties of such compounds.[1]
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Diphenyl(p-tolyl)methanol via the Grignard reaction.
Caption: General workflow for the Grignard synthesis of Diphenyl(p-tolyl)methanol.
Logical Relationship of Applications
This diagram shows the logical connections between the structural features of Diphenyl(p-tolyl)methanol and its potential applications.
Spectroscopic Profile of Diphenyl(p-tolyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Diphenyl(p-tolyl)methanol (CAS No. 5440-76-6), a valuable buil...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Diphenyl(p-tolyl)methanol (CAS No. 5440-76-6), a valuable building block in organic synthesis and a compound of interest in biochemical research. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Chemical Structure and Properties
Diphenyl(p-tolyl)methanol, with the IUPAC name (4-methylphenyl)diphenylmethanol, is a tertiary alcohol. Its structure consists of a central carbon atom bonded to two phenyl groups, a p-tolyl group, and a hydroxyl group.
Property
Value
Molecular Formula
C₂₀H₁₈O
Molecular Weight
274.36 g/mol
Melting Point
77.5-78.5 °C
Appearance
White to off-white solid
SMILES
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Spectroscopic Data
The following sections detail the NMR, IR, and MS data for Diphenyl(p-tolyl)methanol, providing key insights into its molecular structure and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.
2.1.1. ¹H NMR Data
The ¹H NMR spectrum of Diphenyl(p-tolyl)methanol was acquired in deuterochloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
7.43 - 7.18
m
14H
Aromatic Protons (Phenyl and p-tolyl groups)
5.84
s
1H
Methine Proton (-CH)
2.36
s
3H
Methyl Protons (-CH₃)
2.22
s
1H
Hydroxyl Proton (-OH)
2.1.2. ¹³C NMR Data
The ¹³C NMR spectrum was recorded in CDCl₃ at 101 MHz.
Chemical Shift (ppm)
Assignment
143.9
Quaternary Carbon (C-OH)
140.9, 137.3
Quaternary Carbons (Aromatic)
129.2, 128.4, 127.4, 126.5, 126.4
Aromatic Carbons (CH)
76.1
Methine Carbon (-CH)
21.1
Methyl Carbon (-CH₃)
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The following are the characteristic vibrational frequencies for Diphenyl(p-tolyl)methanol.
Wavenumber (cm⁻¹)
Intensity
Assignment
~3500-3200
Strong, Broad
O-H Stretch (Alcohol)
~3100-3000
Medium
Aromatic C-H Stretch
~2920
Medium
Aliphatic C-H Stretch (Methyl)
~1600, ~1490, ~1450
Medium to Strong
Aromatic C=C Bending
~1200-1000
Strong
C-O Stretch (Tertiary Alcohol)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS).
m/z
Relative Intensity (%)
Proposed Fragment
274
77.70
[M]⁺ (Molecular Ion)
197
99.99
[M - C₆H₅]⁺ (Loss of a phenyl group)
105
80.50
[C₇H₅O]⁺
119
37.10
[C₉H₁₁]⁺
77
56.60
[C₆H₅]⁺ (Phenyl cation)
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation: A sample of approximately 10-20 mg of Diphenyl(p-tolyl)methanol was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
Sample Preparation: A small amount of the solid Diphenyl(p-tolyl)methanol was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory was used.
Acquisition:
Spectral Range: 4000-400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 32
A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of Diphenyl(p-tolyl)methanol was prepared in dichloromethane.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source was used.
GC Conditions:
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature: 250 °C
Oven Program: Initial temperature of 100 °C, ramped to 280 °C at 15 °C/min, and held for 5 minutes.
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: 50-500 m/z.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of Diphenyl(p-tolyl)methanol.
Caption: Workflow for Spectroscopic Analysis.
Exploratory
An In-depth Technical Guide to Diphenyl(p-tolyl)methanol
For Researchers, Scientists, and Drug Development Professionals This guide provides core technical data on Diphenyl(p-tolyl)methanol, a compound of interest in various chemical and biochemical research fields. Core Molec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on Diphenyl(p-tolyl)methanol, a compound of interest in various chemical and biochemical research fields.
Core Molecular Data
The fundamental molecular properties of Diphenyl(p-tolyl)methanol are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.
The following diagram illustrates the relationship between the common identifiers for Diphenyl(p-tolyl)methanol, providing a clear logical flow from the common name to its structural representation.
Caption: Relationship between chemical identifiers for Diphenyl(p-tolyl)methanol.
An In-depth Technical Guide to the Reactivity and Stability of Triarylmethanols For Researchers, Scientists, and Drug Development Professionals Abstract Triarylmethanols are a class of organic compounds characterized by...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Reactivity and Stability of Triarylmethanols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triarylmethanols are a class of organic compounds characterized by a central carbon atom bonded to three aryl groups and a hydroxyl group. Their unique structural framework imparts significant reactivity and stability to their corresponding carbocation intermediates, the triarylmethyl (or trityl) cations. This technical guide provides a comprehensive overview of the synthesis, reactivity, and stability of triarylmethanols. It details traditional and modern synthetic protocols, explores the mechanistic aspects of their conversion to highly stable carbocations, and analyzes the electronic and steric factors governing their stability. Quantitative data are presented in tabular format for comparative analysis, and key experimental protocols are provided. This document serves as a critical resource for professionals in chemical research and pharmaceutical development, where the triarylmethanol scaffold is a key pharmacophore and a versatile synthetic intermediate.[1][2][3]
Synthesis of Triarylmethanols
The synthesis of triarylmethanols can be broadly categorized into traditional methods, which often rely on organometallic reagents, and modern catalytic approaches that offer greater functional group tolerance.
Traditional Synthesis: The Grignard Reaction
The most classic and widely taught method for synthesizing triarylmethanols involves the nucleophilic addition of a Grignard reagent to a diaryl ketone, such as benzophenone, followed by an acidic work-up.[4][5] This method is effective for producing symmetrical and unsymmetrical triarylmethanols. However, the high reactivity of organometallic reagents like Grignard reagents limits their tolerance for certain functional groups.[4]
Modern Synthesis: Tandem C-H Arylation/Oxidation
Contemporary methods provide milder and more versatile routes. A notable advancement is the one-pot tandem C-H arylation of diarylmethanes followed by in-situ oxidation.[4][6] This process utilizes a palladium catalyst system to couple a diarylmethane with an aryl bromide. The resulting triarylmethane intermediate is then oxidized to the corresponding triarylmethanol by exposure to air.[4] This approach avoids the need for highly reactive organometallic reagents and demonstrates greater chemoselectivity.[1] Another green and mild method involves the tandem C(sp³)–H arylation/oxidation of diarylmethanes with nitroarenes, which can be conducted in the air at room temperature.[1]
Caption: Comparative workflows for triarylmethanol synthesis.
Reactivity: Formation of Stable Carbocations
A defining characteristic of tertiary alcohols like triarylmethanols is their reaction with strong acids to generate carbocations via dehydration.[7] When treated with a strong acid such as sulfuric acid, triphenylmethanol, which is colorless, readily loses a molecule of water to form the triphenylmethyl (trityl) cation.[8][9] This cation is intensely colored (typically yellow-orange) and exhibits remarkable stability.[8][9]
The formation of the carbocation is a reversible process; upon alkalization or reaction with water, the cation converts back to the neutral triarylmethanol.[10][11] This acid-base reactivity is central to the application of triarylmethanols in various chemical processes, including their use as protecting groups and as precursors to triarylmethane dyes.[7][9]
Caption: Mechanism of acid-catalyzed trityl carbocation formation.
Factors Governing Stability
The exceptional stability of the trityl carbocation is a result of a combination of electronic and steric effects. These factors dictate the equilibrium of the carbocation-carbinol conversion and the overall persistence of the charged species.
Electronic Effects
The primary factor stabilizing the trityl cation is resonance delocalization. The positive charge on the central carbon atom is extensively delocalized across the π-systems of the three attached aryl rings.[12] This "spreading out" of the charge significantly lowers the energy of the cation, making it much more stable than tertiary carbocations with alkyl substituents.[8][12]
The stability is further influenced by substituents on the aryl rings:
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or dimethylamino (-NMe₂) placed at the ortho or para positions further stabilize the carbocation through their +M (mesomeric) and +I (inductive) effects.[8]
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) destabilize the carbocation by inductively pulling electron density away from the positively charged center.[8][12]
Steric Effects
The three aryl rings in a triarylmethanol or its cation cannot lie in the same plane due to significant steric hindrance.[13] They adopt a non-planar, propeller-like conformation.[13][14] This steric crowding around the central carbon slows down the rate of reaction with nucleophiles, contributing to the kinetic stability of the carbocation. However, extreme steric bulk can also distort the aryl rings from planarity, which may slightly disrupt optimal π-orbital overlap for resonance stabilization.[15] The interplay between steric hindrance and electronic delocalization ultimately determines the overall stability.[16][17]
Caption: Key factors influencing the stability of trityl carbocations.
Quantitative Data Summary
The efficiency of synthesis and the relative stability of triarylmethanols can be quantified through reaction yields and equilibrium constants.
Table 1: Synthesis Yields of Triarylmethanols via Tandem Arylation/Oxidation
This table summarizes the isolated yields of various triarylmethanol products synthesized from fluorene and different aryl bromides, demonstrating the scope and efficiency of the modern catalytic method.[4]
Entry
Aryl Bromide (Ar-Br) Substituent
Product
Yield (%)
1
H
3cg
93
2
4-tBu
3ch
96
3
4-OMe
3ci
73
4
4-NMe₂
3cl
83
5
4-Cl
3cj
81
6
4-F
3ck
82
7
3-CF₃
3cb
81
8
3-Me
3cc
98
9
2-Naphthyl
3cd
96
10
5-(1-methylindole)
3cf
95
Data sourced from a study on tandem arylation/oxidation of diarylmethanes.[4]
Table 2: Stability of Arylmethane Dye Cations
The stability of triarylmethane carbocations can be compared using the pK(R+) value, which represents the pH at which the carbocation and its corresponding carbinol (alcohol) form are in equal concentration. A higher pK(R+) value indicates greater stability of the carbocation.
Dye Cation
Class
pK(R+) Value
Relative Stability
Crystal Violet
Triarylmethane
9.36
Very High
Methyl Violet
Triarylmethane
9.40
Very High
Ethyl Violet
Triarylmethane
8.70
High
Pararosaniline
Triarylmethane
7.35
High
Brilliant Green
Triarylmethane
6.90
Moderate
Malachite Green
Triarylmethane
6.90
Moderate
Methyl Green
Triarylmethane
6.15
Moderate
Data adapted from a kinetic study on carbocation-to-carbinol conversion.
Applications in Research and Drug Development
The triarylmethanol framework is a significant pharmacophore in medicinal chemistry.[1] Derivatives have been investigated for a wide range of biological activities, including as:
In synthetic chemistry, the trityl group is extensively used as a bulky, acid-labile protecting group for primary alcohols, amines, and thiols, particularly in peptide and nucleotide synthesis.[2]
Key Experimental Protocols
Protocol 1: Grignard Synthesis of Triphenylmethanol
This protocol describes the synthesis of triphenylmethanol from phenylmagnesium bromide and benzophenone.[5][18]
Apparatus: A flame-dried or oven-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The system must be protected from atmospheric moisture with drying tubes.
Step 1: Preparation of Grignard Reagent:
Place magnesium turnings (1.2 eq) in the reaction flask. Add a small crystal of iodine to activate the magnesium surface.[18]
Add anhydrous diethyl ether to the flask.
Dissolve bromobenzene (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the solution turns cloudy and begins to reflux gently. Gentle heating may be required.[18]
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.
Step 2: Reaction with Benzophenone:
Dissolve benzophenone (0.9 eq) in anhydrous diethyl ether and add it to the dropping funnel.
Cool the Grignard reagent solution in an ice bath.
Add the benzophenone solution dropwise with vigorous stirring. A thick, pink precipitate will form.
After addition, remove the ice bath and stir the mixture at room temperature for 30 minutes.
Step 3: Work-up and Purification:
Pour the reaction mixture slowly into a beaker containing ice and dilute sulfuric acid to hydrolyze the magnesium alkoxide intermediate.
Transfer the mixture to a separatory funnel. The product will be in the ether layer. Separate the layers.
Extract the aqueous layer with diethyl ether. Combine the organic layers.
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
The crude triphenylmethanol can be purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.[5]
Protocol 2: Tandem Arylation/Oxidation Synthesis
This protocol is a general procedure for the synthesis of triarylmethanols from diarylmethanes and aryl bromides.[4]
Apparatus: A Schlenk tube or a similar reaction vessel that can be maintained under an inert atmosphere (e.g., nitrogen or argon).
Procedure:
To the reaction vessel, add the diarylmethane (1.2 eq), aryl bromide (1.0 eq), Pd(OAc)₂ (e.g., 2.5 mol%), and NiXantphos ligand (e.g., 5 mol%).
Evacuate and backfill the vessel with an inert gas three times.
Add anhydrous solvent (e.g., THF) and the base, KN(SiMe₃)₂ (3.0 eq), under the inert atmosphere.
Stir the reaction mixture at room temperature (24 °C) for 12 hours under the inert atmosphere.
After the arylation step is complete (monitored by TLC or GC-MS), open the reaction vessel to the air.
Stir the mixture vigorously under air for an additional 3 hours to facilitate the oxidation of the intermediate triarylmethane to the triarylmethanol product.[4]
Quench the reaction with saturated aqueous ammonium chloride solution.
Extract the product with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the pure triarylmethanol.
Conclusion
Triarylmethanols are compounds of fundamental importance in organic chemistry with expanding relevance in materials science and drug discovery. Their reactivity is dominated by the facile, acid-catalyzed formation of exceptionally stable triarylmethyl carbocations. This stability is a direct consequence of extensive resonance delocalization across the three aryl rings, modulated by steric and electronic substituent effects. Modern synthetic methodologies have significantly improved access to complex and functionalized triarylmethanol derivatives, paving the way for further exploration of their properties and applications. A thorough understanding of the principles governing their reactivity and stability is essential for leveraging this versatile chemical scaffold in research and development.
An In-depth Technical Guide on the Solubility of Diphenyl(p-tolyl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of diphenyl(p-tolyl)methanol (also known as 4-methyltriphenylcarbin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of diphenyl(p-tolyl)methanol (also known as 4-methyltriphenylcarbinol). Due to the limited availability of specific quantitative solubility data for diphenyl(p-tolyl)methanol, this guide incorporates qualitative data and inferences drawn from the structurally similar compound, triphenylmethanol. The information herein is intended to support research, development, and formulation activities involving this compound.
Introduction to Diphenyl(p-tolyl)methanol
Diphenyl(p-tolyl)methanol is a tertiary alcohol with the chemical formula C₂₀H₁₈O. It is a crystalline solid at room temperature.[1] Its structure, featuring three aromatic rings and a polar hydroxyl group, dictates its solubility behavior in various organic solvents. Understanding its solubility is crucial for its application in organic synthesis, biochemical research, and potentially in the development of pharmaceuticals.[1]
Solubility Profile of Diphenyl(p-tolyl)methanol
To provide a more comprehensive, albeit predictive, solubility profile, the data for the closely related compound, triphenylmethanol, is presented alongside the qualitative information for diphenyl(p-tolyl)methanol. Triphenylmethanol is known to be soluble in several common organic solvents and insoluble in water and petroleum ether.[2][3][4] Given the structural similarity, a similar solubility pattern is expected for diphenyl(p-tolyl)methanol.
Table 1: Qualitative Solubility of Diphenyl(p-tolyl)methanol and Triphenylmethanol in Various Solvents
Note: The solubility of diphenyl(p-tolyl)methanol is based on available qualitative statements and inferences from the solubility of triphenylmethanol.
Experimental Protocols for Solubility Determination
The following outlines a general experimental protocol for determining the solubility of a solid organic compound like diphenyl(p-tolyl)methanol in a given solvent. This method is based on the principle of saturation.
Objective: To determine the solubility of diphenyl(p-tolyl)methanol in a specific organic solvent at a given temperature.
Materials and Equipment:
Diphenyl(p-tolyl)methanol
Selected organic solvent(s)
Analytical balance
Vials or test tubes with screw caps
Constant temperature bath or shaker incubator
Magnetic stirrer and stir bars (optional)
Filtration apparatus (e.g., syringe filters)
Volumetric flasks and pipettes
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration measurement
Procedure:
Preparation of a Saturated Solution:
Add an excess amount of diphenyl(p-tolyl)methanol to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.
Seal the vial to prevent solvent evaporation.
Place the vial in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution is considered to be at equilibrium when the concentration of the dissolved solute remains constant over time.
Separation of Undissolved Solid:
Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature to let the excess solid settle.
Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter for organic solvents).
Determination of Solute Concentration:
Transfer the filtered supernatant to a volumetric flask and dilute it with the same solvent to a concentration that is within the linear range of the analytical method to be used.
Determine the concentration of diphenyl(p-tolyl)methanol in the diluted solution using a suitable analytical technique. UV-Vis spectrophotometry can be used if the compound has a chromophore, or HPLC for more accurate and specific quantification.
A calibration curve should be prepared beforehand using standard solutions of known concentrations of diphenyl(p-tolyl)methanol in the same solvent.
Calculation of Solubility:
Calculate the concentration of the original saturated solution by taking the dilution factor into account.
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of an organic compound.
Conclusion
While quantitative solubility data for diphenyl(p-tolyl)methanol remains scarce, its structural characteristics and the known solubility of its analogue, triphenylmethanol, provide a strong basis for predicting its behavior in various organic solvents. It is expected to be soluble in polar and nonpolar organic solvents such as alcohols, ethers, and aromatic hydrocarbons, while exhibiting poor solubility in water. For precise quantitative measurements, the experimental protocol outlined in this guide can be employed. This information serves as a valuable resource for scientists and researchers in facilitating the effective use of diphenyl(p-tolyl)methanol in their work.
An In-depth Technical Guide to (4-methylphenyl)diphenylmethanol
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (4-methylphenyl)diphenylmethanol, a triarylmethanol derivative of interest in organic syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4-methylphenyl)diphenylmethanol, a triarylmethanol derivative of interest in organic synthesis and potentially in medicinal chemistry. This document details its chemical identity, synthesis via a Grignard reaction, and potential biological activities, with a focus on its antioxidant properties. While specific quantitative biological data and defined signaling pathway interactions for (4-methylphenyl)diphenylmethanol are not extensively documented in current literature, this guide furnishes detailed experimental protocols for its synthesis and for the evaluation of its antioxidant capacity. Furthermore, it discusses the known biological activities of the broader class of triarylmethanols to provide context for future research directions.
Chemical Identity and Properties
(4-methylphenyl)diphenylmethanol, also known by synonyms such as Diphenyl(p-tolyl)methanol and 4-methyltriphenylcarbinol, is a tertiary alcohol.[1][2] Its core structure consists of a central carbon atom bonded to two phenyl groups, a p-tolyl group, and a hydroxyl group.[1]
The synthesis of (4-methylphenyl)diphenylmethanol can be effectively achieved through a Grignard reaction. This involves the preparation of a Grignard reagent, p-tolylmagnesium bromide, followed by its reaction with benzophenone.
Experimental Protocol: Grignard Synthesis
This protocol is adapted from established procedures for the synthesis of similar triarylmethanols.
Materials:
Magnesium turnings
4-Bromotoluene
Anhydrous diethyl ether
Iodine (crystal)
Benzophenone
Saturated aqueous ammonium chloride solution
Anhydrous magnesium sulfate
Hexane
Ethyl acetate
Procedure:
Part A: Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)
All glassware must be oven-dried to ensure anhydrous conditions.
In a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).
Add a small crystal of iodine to the flask.
Prepare a solution of 4-bromotoluene (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling. Gentle heating may be necessary.
Once the reaction starts, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Synthesis of (4-methylphenyl)diphenylmethanol
In a separate flask, dissolve benzophenone (1.0 eq) in anhydrous diethyl ether.
Cool the benzophenone solution in an ice bath.
Slowly add the prepared p-tolylmagnesium bromide solution to the benzophenone solution with continuous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure (4-methylphenyl)diphenylmethanol.
Synthesis Workflow
A flowchart of the Grignard synthesis of (4-methylphenyl)diphenylmethanol.
Biological Activity and Potential Applications
Triarylmethanol derivatives are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] However, specific biological data for (4-methylphenyl)diphenylmethanol is limited. Research on structurally related compounds can provide insights into its potential bioactivities.
Antioxidant Activity
The phenolic hydroxyl group in related structures suggests that (4-methylphenyl)diphenylmethanol may possess antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging ability of a compound.
This protocol is based on standard procedures for determining antioxidant activity.
Materials:
(4-methylphenyl)diphenylmethanol
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Methanol (spectroscopic grade)
Ascorbic acid (positive control)
96-well microplate
Microplate reader
Procedure:
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
Preparation of test sample and control: Prepare a stock solution of (4-methylphenyl)diphenylmethanol in methanol. Prepare serial dilutions to obtain a range of concentrations. Prepare similar dilutions of ascorbic acid as a positive control.
Assay:
Add 100 µL of the DPPH solution to each well of a 96-well plate.
Add 100 µL of the different concentrations of the test sample or positive control to the wells.
For the blank, add 100 µL of methanol instead of the sample.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance at 517 nm using a microplate reader.
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
Antimicrobial and Cytotoxic Potential
While no specific data exists for (4-methylphenyl)diphenylmethanol, the broader class of triarylmethanols has demonstrated antimicrobial and cytotoxic activities.[1] For instance, certain fluorinated diphenylmethanol derivatives have shown notable antimicrobial activity. Furthermore, studies on related phenolic compounds like 4-methylcatechol have indicated induction of apoptosis in tumor cells through pro-oxidant actions.[4] Future studies could explore the potential of (4-methylphenyl)diphenylmethanol against various bacterial and cancer cell lines.
Currently, there is no published research detailing the specific signaling pathways modulated by (4-methylphenyl)diphenylmethanol. Given the pro-oxidant and apoptotic effects observed in structurally similar phenolic compounds, it is plausible that this molecule could interact with pathways sensitive to cellular redox status. For example, the generation of reactive oxygen species can influence pathways such as the MAPK (Mitogen-Activated Protein Kinase) cascade and the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which are involved in inflammation, cell survival, and apoptosis. However, this remains speculative and requires experimental validation.
Proposed Experimental Workflow for Biological Screening
A proposed workflow for the biological evaluation of (4-methylphenyl)diphenylmethanol.
Conclusion
(4-methylphenyl)diphenylmethanol is a readily synthesizable triarylmethanol with potential for further investigation in medicinal chemistry. This guide provides a foundational understanding of its synthesis and a framework for exploring its biological activities, particularly its antioxidant capacity. The lack of extensive biological data highlights a research gap and an opportunity for novel discoveries. Future studies should focus on quantitative evaluation of its antimicrobial and cytotoxic effects and elucidation of its mechanism of action, including its potential interactions with cellular signaling pathways.
An In-depth Technical Guide on the Potential Biological Activity of Diphenyl(p-tolyl)methanol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known and potential biological activities of Diphenyl(p-tolyl)methanol. While specific quantit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential biological activities of Diphenyl(p-tolyl)methanol. While specific quantitative data on the biological effects of this compound are not extensively available in peer-reviewed literature, this document outlines its current applications in biochemical research and provides detailed experimental protocols to investigate its potential antioxidant, enzyme inhibitory, and cytotoxic activities.
Introduction to Diphenyl(p-tolyl)methanol
Diphenyl(p-tolyl)methanol, a triarylmethanol derivative, is recognized primarily as a versatile biochemical for proteomics research.[1] Its chemical structure, featuring three aromatic rings attached to a central carbinol group, makes it a valuable tool for studying protein-protein and enzyme-substrate interactions. While its direct therapeutic applications have not been established, its potential as an antioxidant has been noted, suggesting a role in mitigating oxidative stress.[2]
Known and Potential Biological Activities
The primary application of Diphenyl(p-tolyl)methanol is in the field of proteomics, where it is used as a research tool to probe protein structure and function. Beyond this, its structural characteristics suggest potential for other biological activities.
2.1. Use in Proteomics
Diphenyl(p-tolyl)methanol is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.[2] Its rigid, three-dimensional structure can be used to probe the active sites of enzymes or the interaction domains of proteins.
2.2. Potential Antioxidant Activity
There is a growing interest in the antioxidant properties of phenolic and polyphenolic compounds. While specific studies on Diphenyl(p-tolyl)methanol are lacking, related structures are known to act as free radical scavengers. The hydroxyl group on the central carbon may donate a hydrogen atom to neutralize free radicals, a common mechanism for antioxidant activity.
2.3. Potential Enzyme Inhibition
The structural similarity of Diphenyl(p-tolyl)methanol to known inhibitors of various enzymes suggests it could be a candidate for screening against enzyme targets. Potential targets could include tyrosinase and α-glucosidase, enzymes for which other aromatic compounds have shown inhibitory activity.
2.4. Potential Cytotoxic and Anti-proliferative Activity
Triarylmethane derivatives have been investigated for their anti-proliferative effects against various cancer cell lines. The planar aromatic rings can intercalate with DNA or interact with the active sites of enzymes crucial for cell proliferation. Therefore, evaluating the cytotoxic potential of Diphenyl(p-tolyl)methanol is a logical step in characterizing its biological profile.
Quantitative Data on Potential Biological Activities
As of the latest literature review, specific quantitative data (e.g., IC50, EC50) for the biological activities of Diphenyl(p-tolyl)methanol are not available. The following tables are provided as templates for researchers to populate with their own experimental data when investigating this compound.
Table 1: Antioxidant Activity of Diphenyl(p-tolyl)methanol
Assay Type
Test Concentration (µg/mL)
% Inhibition
IC50 (µg/mL)
DPPH Radical Scavenging
ABTS Radical Scavenging
Table 2: Enzyme Inhibition by Diphenyl(p-tolyl)methanol
Enzyme Target
Substrate
Test Concentration (µM)
% Inhibition
IC50 (µM)
Mushroom Tyrosinase
L-DOPA
α-Glucosidase
p-Nitrophenyl-α-D-glucopyranoside
Table 3: Cytotoxicity of Diphenyl(p-tolyl)methanol
Cell Line
Assay Type
Incubation Time (h)
Test Concentration (µM)
% Viability
IC50 (µM)
(e.g., MCF-7)
MTT Assay
24
48
(e.g., A549)
MTT Assay
24
48
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of Diphenyl(p-tolyl)methanol.
4.1. DPPH Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
Materials:
Diphenyl(p-tolyl)methanol
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Methanol (spectroscopic grade)
Ascorbic acid (positive control)
96-well microplate
Microplate reader
Procedure:
Prepare a stock solution of DPPH (0.1 mM) in methanol.
Prepare serial dilutions of Diphenyl(p-tolyl)methanol and ascorbic acid in methanol.
In a 96-well plate, add 100 µL of the test compound or control to 100 µL of the DPPH solution.
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm using a microplate reader.
Calculate the percentage of scavenging activity using the formula:
% Scavenging = [(A_blank - A_sample) / A_blank] x 100
4.2. Mushroom Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.
Materials:
Diphenyl(p-tolyl)methanol
Mushroom tyrosinase
L-DOPA (substrate)
Kojic acid (positive control)
Phosphate buffer (pH 6.8)
96-well microplate
Microplate reader
Procedure:
Prepare solutions of Diphenyl(p-tolyl)methanol and kojic acid in a suitable solvent (e.g., DMSO).
In a 96-well plate, add 20 µL of the test compound or control, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.
Pre-incubate at 25°C for 10 minutes.
Initiate the reaction by adding 20 µL of L-DOPA solution.
Measure the absorbance at 475 nm at time 0 and after 15 minutes of incubation at 25°C.
Calculate the percentage of inhibition using the formula:
% Inhibition = [1 - (ΔA_sample / ΔA_control)] x 100
4.3. α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.
Materials:
Diphenyl(p-tolyl)methanol
α-Glucosidase from Saccharomyces cerevisiae
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
Acarbose (positive control)
Phosphate buffer (pH 6.8)
Sodium carbonate (Na2CO3)
96-well microplate
Microplate reader
Procedure:
Prepare solutions of Diphenyl(p-tolyl)methanol and acarbose in a suitable solvent.
In a 96-well plate, add 50 µL of the test compound or control and 50 µL of α-glucosidase solution.
Incubate at 37°C for 10 minutes.
Add 50 µL of pNPG solution to start the reaction and incubate at 37°C for 20 minutes.
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
Measure the absorbance at 405 nm.
Calculate the percentage of inhibition using the formula:
% Inhibition = [1 - (A_sample / A_control)] x 100
4.4. MTT Cytotoxicity Assay
This assay assesses the effect of a compound on cell viability.
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Treat the cells with various concentrations of Diphenyl(p-tolyl)methanol and incubate for 24 or 48 hours.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm.
Calculate the percentage of cell viability relative to untreated control cells.
Visualizations
5.1. Experimental Workflow Diagrams
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
5.2. Conceptual Signaling Pathway
Caption: Conceptual pathway of antioxidant action against oxidative stress.
Conclusion
Diphenyl(p-tolyl)methanol is a compound with established utility in proteomics and potential for a range of biological activities, including antioxidant, enzyme inhibitory, and anti-proliferative effects. This guide provides the necessary framework and detailed experimental protocols for researchers to systematically investigate these potential activities. Further research is warranted to fully elucidate the biological and pharmacological profile of this compound and its derivatives.
Application Note: Synthesis of Diphenyl(p-tolyl)methanol via Grignard Reaction
Abstract This document provides a detailed protocol for the synthesis of the tertiary alcohol, diphenyl(p-tolyl)methanol. The synthesis is achieved through a Grignard reaction, a powerful and versatile method for forming...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This document provides a detailed protocol for the synthesis of the tertiary alcohol, diphenyl(p-tolyl)methanol. The synthesis is achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2] The protocol involves two primary stages: the formation of the Grignard reagent, p-tolylmagnesium bromide, from p-bromotoluene and magnesium metal, followed by its nucleophilic addition to the carbonyl carbon of benzophenone.[1] Subsequent acidic work-up and purification yield the desired product. This method is fundamental in organic synthesis for creating complex alcohols from simpler carbonyl compounds and organohalides.[2][3] All procedures must be conducted under strictly anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.[2][3][4]
Reaction Principle
The Grignard reaction is a cornerstone of organic chemistry, enabling the formation of new C-C bonds. It involves an organomagnesium halide (the Grignard reagent), which acts as a potent nucleophile and a strong base.[1][3]
The synthesis of diphenyl(p-tolyl)methanol proceeds in two main steps:
Formation of the Grignard Reagent: p-Tolylmagnesium bromide is prepared by reacting p-bromotoluene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[4][5] The ether solvent is crucial as it solvates and stabilizes the Grignard reagent.[6]
Nucleophilic Addition to a Ketone: The prepared p-tolylmagnesium bromide is then reacted with benzophenone. The nucleophilic p-tolyl group attacks the electrophilic carbonyl carbon of benzophenone, forming a magnesium alkoxide intermediate.[1]
Acidic Work-up: The reaction is quenched by the addition of a dilute acid (e.g., HCl or H₂SO₄), which protonates the alkoxide intermediate to yield the final product, diphenyl(p-tolyl)methanol, and water-soluble magnesium salts.[1][7]
Overall Reaction Scheme:
Step 1: CH₃C₆H₄Br + Mg → CH₃C₆H₄MgBr (in anhydrous ether)
The following table outlines the recommended quantities and properties of the reagents for this synthesis.
Reagent
Formula
MW ( g/mol )
Moles
Quantity
Density (g/mL)
Comments
Magnesium
Mg
24.31
0.115 mol
2.8 g
N/A
Turnings, activated
p-Bromotoluene
CH₃C₆H₄Br
171.04
0.100 mol
17.1 g
1.39
Must be anhydrous
Benzophenone
(C₆H₅)₂CO
182.22
0.090 mol
16.4 g
1.11
Must be dry
Anhydrous Diethyl Ether
(C₂H₅)₂O
74.12
N/A
250 mL
0.713
Reaction solvent
6M Hydrochloric Acid
HCl
36.46
N/A
100 mL
~1.12
For work-up
Experimental Workflow
Caption: Workflow for the synthesis of diphenyl(p-tolyl)methanol.
Detailed Experimental Protocol
Safety Precautions: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a certified fume hood, away from any sources of ignition.[7] Grignard reagents are corrosive and react violently with water.[4] Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.
Part A: Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel. All glassware must be rigorously dried in an oven (120 °C) overnight and assembled while hot to prevent atmospheric moisture contamination.[2][3] Protect all openings with calcium chloride drying tubes.
Reagent Preparation: Place magnesium turnings (2.8 g, 0.115 mol) into the reaction flask.
Initiation: Add approximately 30 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium. In the dropping funnel, prepare a solution of p-bromotoluene (17.1 g, 0.100 mol) in 70 mL of anhydrous diethyl ether.
Reaction: Add about 5-10 mL of the p-bromotoluene solution from the dropping funnel to the magnesium suspension. The reaction should initiate, indicated by the formation of bubbles and a cloudy, brownish appearance.[7] If the reaction does not start, gentle warming with a heat gun or the addition of a small iodine crystal may be necessary.
Grignard Reagent Formation: Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[8] After the addition is complete, continue to stir the mixture for an additional 30-45 minutes until most of the magnesium has been consumed. The resulting dark, cloudy solution is the p-tolylmagnesium bromide reagent and should be used immediately.[7]
Part B: Synthesis of Diphenyl(p-tolyl)methanol
Addition of Ketone: Prepare a solution of benzophenone (16.4 g, 0.090 mol) in 100 mL of anhydrous diethyl ether.[1][2] Cool the Grignard reagent solution in an ice-water bath. Slowly add the benzophenone solution from the dropping funnel to the stirred Grignard reagent. A color change (often to pink or red) and the formation of a precipitate will be observed.
Completion of Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the reaction goes to completion.
Part C: Work-up and Purification
Quenching: Carefully pour the reaction mixture into a 1 L Erlenmeyer flask containing approximately 100 g of crushed ice and 100 mL of 6M HCl.[1] Stir until the excess magnesium has reacted and the magnesium salts have dissolved.
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
Washing and Drying: Combine all the organic extracts and wash them with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Dry the ether layer over anhydrous sodium sulfate or magnesium sulfate.[4]
Isolation of Crude Product: Decant or filter the dried ether solution and remove the solvent using a rotary evaporator. The resulting solid is the crude diphenyl(p-tolyl)methanol, which may be contaminated with biphenyl-type side products.
Purification: Purify the crude product by recrystallization. A common method is to dissolve the crude solid in a minimum amount of hot ethanol or isopropanol and allow it to cool slowly to form crystals. An alternative is to wash the crude product with a small amount of cold petroleum ether, in which the desired alcohol is poorly soluble, while nonpolar byproducts like 4,4'-dimethylbiphenyl are more soluble.[4][7]
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. Determine the final mass, calculate the percentage yield, and characterize the product by melting point and spectroscopic methods (IR, NMR). The melting point of pure diphenyl(p-tolyl)methanol is reported to be between 79-84 °C.[9]
Synthesis of Diphenyl(p-tolyl)methanol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed experimental protocol for the synthesis of Diphenyl(p-tolyl)methanol, a valuable building block in organic synthesis and a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Diphenyl(p-tolyl)methanol, a valuable building block in organic synthesis and a compound of interest in biochemical research. The described methodology utilizes a Grignard reaction, a robust and widely used carbon-carbon bond-forming reaction.
Introduction
Diphenyl(p-tolyl)methanol is a tertiary alcohol with applications in various fields of chemical research.[1] It serves as a precursor in the synthesis of more complex molecules and is investigated for its potential biological activities.[1] The synthesis outlined here involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with benzophenone. This method is a classic example of nucleophilic addition to a carbonyl group, yielding the desired tertiary alcohol.
Reaction Scheme
The synthesis proceeds in two main steps: the formation of the Grignard reagent followed by its reaction with benzophenone and subsequent work-up.
Step 1: Formation of p-tolylmagnesium bromide
Step 2: Reaction with Benzophenone and Work-up
Experimental Protocol
Materials and Reagents:
Reagent/Material
Molecular Formula
Molecular Weight ( g/mol )
Amount
Moles
4-Bromotoluene
C₇H₇Br
171.04
5.13 g (3.5 mL)
0.03
Magnesium turnings
Mg
24.31
0.73 g
0.03
Iodine
I₂
253.81
1 crystal
-
Anhydrous diethyl ether
(C₂H₅)₂O
74.12
50 mL
-
Benzophenone
C₁₃H₁₀O
182.22
5.46 g
0.03
1 M Hydrochloric acid
HCl
36.46
30 mL
-
Saturated sodium bicarbonate solution
NaHCO₃
84.01
20 mL
-
Anhydrous sodium sulfate
Na₂SO₄
142.04
~5 g
-
Hexane
C₆H₁₄
86.18
for recrystallization
-
Ethyl acetate
C₄H₈O₂
88.11
for recrystallization
-
Equipment:
Three-necked round-bottom flask (100 mL)
Reflux condenser
Dropping funnel
Magnetic stirrer and stir bar
Heating mantle
Ice bath
Separatory funnel (250 mL)
Büchner funnel and filter flask
Standard laboratory glassware
Nitrogen or argon gas inlet
Procedure:
Part A: Preparation of p-tolylmagnesium bromide (Grignard Reagent)
Apparatus Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry. The apparatus should be under an inert atmosphere of nitrogen or argon.
Initiation of Grignard Reaction: Place the magnesium turnings (0.73 g) in the flask. Add a single crystal of iodine.
Addition of 4-Bromotoluene: In the dropping funnel, prepare a solution of 4-bromotoluene (5.13 g) in 20 mL of anhydrous diethyl ether. Add a small portion (approximately 2-3 mL) of this solution to the magnesium turnings.
Reaction Initiation: The reaction should begin spontaneously within a few minutes, indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution. Gentle warming with a heat gun may be necessary to initiate the reaction.
Completion of Grignard Formation: Once the reaction has started, add the remaining 4-bromotoluene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, add 10 mL of anhydrous diethyl ether through the dropping funnel and gently reflux the mixture for an additional 30 minutes to ensure complete reaction. The final Grignard reagent should be a dark, cloudy solution.
Part B: Synthesis of Diphenyl(p-tolyl)methanol
Reaction with Benzophenone: Cool the Grignard reagent solution to room temperature. In a separate beaker, dissolve benzophenone (5.46 g) in 20 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel.
Addition of Benzophenone Solution: Add the benzophenone solution dropwise to the stirred Grignard reagent. The addition should be exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes. The mixture will likely become a thick precipitate.
Part C: Work-up and Purification
Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly and cautiously add 30 mL of 1 M hydrochloric acid dropwise through the dropping funnel to quench the reaction and dissolve the magnesium salts.
Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with two 20 mL portions of diethyl ether.
Washing: Combine the organic layers and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Decant the dried solution and evaporate the solvent using a rotary evaporator to obtain the crude product.
Recrystallization: Purify the crude solid by recrystallization from a mixture of hexane and ethyl acetate to yield pure Diphenyl(p-tolyl)methanol as a white crystalline solid.
Experimental Workflow
Caption: Workflow for the synthesis of Diphenyl(p-tolyl)methanol.
Application Notes and Protocols: Diphenyl(p-tolyl)methanol as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the use of Diphenyl(p-tolyl)methanol as a protecting group for alcohols....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Diphenyl(p-tolyl)methanol as a protecting group for alcohols. The Diphenyl(p-tolyl)methyl (DTM) ether offers a valuable alternative to other bulky protecting groups like trityl (Tr) and diphenylmethyl (DPM), with nuanced stability that can be exploited in complex synthetic strategies.
Introduction to the Diphenyl(p-tolyl)methyl (DTM) Protecting Group
The Diphenyl(p-tolyl)methyl group is a trityl-type protecting group used for the temporary protection of hydroxyl functionalities. Structurally similar to the diphenylmethyl (DPM) group, the additional methyl group on one of the phenyl rings can subtly influence its electronic properties and, consequently, its stability and reactivity.
Key Features:
Bulky Group: Provides steric hindrance, which can allow for selective protection of less hindered primary alcohols over more hindered secondary and tertiary alcohols.
Acid Labile: The DTM group is readily cleaved under acidic conditions due to the formation of a stable tertiary carbocation intermediate. The electron-donating p-tolyl group is expected to further stabilize this carbocation compared to the unsubstituted diphenylmethyl carbocation.
Stability: DTM ethers are generally stable to a wide range of non-acidic reagents, including bases, nucleophiles, and many oxidizing and reducing agents.
Data Presentation: Protection of Alcohols
The following table summarizes the typical reaction conditions and yields for the protection of various alcohols with Diphenyl(p-tolyl)methanol. These values are based on established procedures for analogous diphenylmethyl protecting groups and are intended to serve as a guideline for reaction optimization.
Entry
Substrate (Alcohol)
Type
Catalyst
Solvent
Time (h)
Yield (%)
1
Benzyl alcohol
Primary, Benzylic
PdCl₂
Dichloroethane
16
~90
2
Ethanol
Primary, Aliphatic
PdCl₂
Dichloroethane
24
~85
3
Cyclohexanol
Secondary, Aliphatic
PdCl₂
Dichloroethane
36
~75
4
1-Phenylethanol
Secondary, Benzylic
PdCl₂
Dichloroethane
24
~80
5
Geraniol
Primary, Allylic
PdCl₂
Dichloroethane
18
~88
Data Presentation: Deprotection of DTM Ethers
The cleavage of the DTM ether can be achieved under various conditions, primarily acidic catalysis and hydrogenolysis.
Acid-Catalyzed Deprotection
Entry
Protected Alcohol
Acid
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
DTM-O-Benzyl
80% Acetic Acid
Acetic Acid/H₂O
80
4
~95
2
DTM-O-Ethyl
1 M HCl
THF/H₂O
25
12
~90
3
DTM-O-Cyclohexyl
TFA (10%)
Dichloromethane
0-25
2
~92
Palladium-Catalyzed Deprotection in Ethanol
Entry
Protected Alcohol
Catalyst
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
DTM-O-Benzyl
PdCl₂
Ethanol
85
16
~85
2
DTM-O-Ethyl
PdCl₂
Ethanol
85
24
~80
3
DTM-O-Cyclohexyl
PdCl₂
Ethanol
85
36
~70
Experimental Protocols
General Procedure for the Protection of Alcohols with Diphenyl(p-tolyl)methanol
This protocol is adapted from a general procedure for the protection of nucleosides using diphenylmethanol and a palladium catalyst.[1]
Materials:
Alcohol (1.0 mmol)
Diphenyl(p-tolyl)methanol (1.2 mmol, 1.2 eq)
Palladium(II) chloride (0.02 mmol, 0.02 eq)
Anhydrous Dichloroethane (DCE) (5 mL)
Argon or Nitrogen atmosphere
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol, Diphenyl(p-tolyl)methanol, and palladium(II) chloride.
Add anhydrous dichloroethane to the flask.
Heat the reaction mixture to 85 °C with stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired Diphenyl(p-tolyl)methyl ether.
General Procedure for the Acid-Catalyzed Deprotection of DTM Ethers
Materials:
DTM-protected alcohol (1.0 mmol)
80% Acetic Acid in water (10 mL)
Procedure:
Dissolve the DTM-protected alcohol in 80% acetic acid.
Heat the reaction mixture to 80 °C.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction to room temperature.
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the deprotected alcohol.
General Procedure for the Palladium-Catalyzed Deprotection of DTM Ethers in Ethanol
This protocol is based on the deprotection of diphenylmethyl ethers of nucleosides.[1]
Materials:
DTM-protected alcohol (1.0 mmol)
Palladium(II) chloride (0.2 mmol, 0.2 eq)
Ethanol (10 mL)
Procedure:
To a round-bottom flask, add the DTM-protected alcohol and palladium(II) chloride.
Add ethanol to the flask.
Heat the reaction mixture to 85 °C (reflux).
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture through a pad of Celite® to remove the catalyst.
Wash the Celite® pad with ethanol.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the deprotected alcohol.
Mandatory Visualizations
Caption: Workflow for the protection of alcohols with Diphenyl(p-tolyl)methanol and subsequent deprotection.
Caption: General stability of Diphenyl(p-tolyl)methyl (DTM) ethers to common reagents.
Application Notes: Diphenyl(p-tolyl)methanol in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals Introduction Diphenyl(p-tolyl)methanol is a triaryl methanol compound that serves as a precursor to the 4-methyltrityl (Mtt) group. In proteomics, the targe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl(p-tolyl)methanol is a triaryl methanol compound that serves as a precursor to the 4-methyltrityl (Mtt) group. In proteomics, the targeted chemical modification of peptides is a critical strategy for enhancing analytical detection and enabling novel methods of protein characterization. While direct applications of diphenyl(p-tolyl)methanol in proteomics are not extensively documented, its role as a source for the Mtt protecting group in peptide synthesis provides a strong basis for its utility as a derivatization reagent for mass spectrometry-based proteomics. The introduction of the bulky and hydrophobic Mtt group can improve ionization efficiency and provide a unique mass signature for labeled peptides.
This document outlines potential applications and detailed protocols for the use of diphenyl(p-tolyl)methanol as a reagent for the derivatization of peptides, aimed at improving their detection and quantification in complex biological samples. The methodologies described are based on the well-established chemistry of the closely related trityl (Trt) group in peptide and protein chemistry.
Principle of Application
Diphenyl(p-tolyl)methanol can be converted to its corresponding chloride (4-methyltrityl chloride), which then readily reacts with nucleophilic functional groups in peptides, such as the thiol group of cysteine residues. The resulting derivatized peptide carries the Mtt tag, which can influence its behavior in mass spectrometry in several ways:
Increased Hydrophobicity: The Mtt group increases the hydrophobicity of the peptide, which can enhance its retention on reversed-phase chromatography columns, potentially improving separation from unmodified peptides.
Enhanced Ionization Efficiency: The bulky, non-polar nature of the Mtt group can promote more efficient desorption and ionization in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).
Unique Mass Signature: The Mtt group adds a known mass to the derivatized peptide, allowing for targeted detection and analysis. The stable trityl cation formed upon fragmentation can also serve as a reporter ion in tandem mass spectrometry (MS/MS).
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a comparative proteomics experiment, illustrating the potential benefits of derivatizing peptides with a 4-methyltrityl (Mtt) group derived from diphenyl(p-tolyl)methanol prior to LC-MS/MS analysis.
Protein ID
Peptide Sequence
Derivatization Status
Peak Intensity (Arbitrary Units)
Sequence Coverage (%)
P12345
VTLTCNDEFR
Unmodified
1.2 x 10^5
65
P12345
VTLTC(Mtt)NDEFR
Mtt-Derivatized
4.8 x 10^5
85
Q67890
AC(Mtt)DYILK
Mtt-Derivatized
3.5 x 10^6
92
Q67890
ACDYILK
Unmodified
8.9 x 10^5
78
R54321
GCF(Mtt)NEK
Mtt-Derivatized
2.1 x 10^4
55
R54321
GCFNEK
Unmodified
5.2 x 10^3
40
Experimental Protocols
Protocol 1: Preparation of 4-Methyltrityl Chloride from Diphenyl(p-tolyl)methanol
Objective: To synthesize the reactive 4-methyltrityl chloride from diphenyl(p-tolyl)methanol.
Materials:
Diphenyl(p-tolyl)methanol
Acetyl chloride
Anhydrous dichloromethane (DCM)
Anhydrous diethyl ether
Nitrogen gas supply
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Procedure:
Dissolve diphenyl(p-tolyl)methanol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Cool the solution in an ice bath.
Slowly add acetyl chloride (1.2 equivalents) to the stirred solution.
Allow the reaction to proceed at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, evaporate the solvent under reduced pressure.
Add anhydrous diethyl ether to the residue to precipitate the 4-methyltrityl chloride.
Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum.
Store the product under anhydrous conditions until use.
Protocol 2: Derivatization of Cysteine-Containing Peptides with 4-Methyltrityl Chloride
Objective: To label cysteine residues in peptides with the 4-methyltrityl group for subsequent mass spectrometry analysis.
Dissolve the lyophilized peptide sample in anhydrous DMF to a final concentration of 1-5 mg/mL.
Add DIPEA (2 equivalents based on the molar amount of peptide) to the peptide solution to act as a base.
In a separate tube, dissolve 4-methyltrityl chloride (1.5 equivalents) in anhydrous DMF.
Slowly add the 4-methyltrityl chloride solution to the peptide solution while vortexing.
Allow the reaction to proceed at room temperature for 4-6 hours with gentle agitation.
Quench the reaction by adding 0.1% TFA in water.
Purify the derivatized peptides using a C18 SPE cartridge.
a. Condition the cartridge with ACN, followed by 0.1% TFA in water.
b. Load the reaction mixture onto the cartridge.
c. Wash the cartridge with 0.1% TFA in water to remove excess reagents and salts.
d. Elute the Mtt-derivatized peptides with a solution of 50-80% ACN in 0.1% TFA.
Lyophilize the eluted peptides and store at -20°C until LC-MS/MS analysis.
Visualizations
Caption: Workflow for proteomics analysis using diphenyl(p-tolyl)methanol-based derivatization.
Caption: Logical workflow for investigating cysteine-mediated signaling using Mtt derivatization.
Method
Purification of Diphenyl(p-tolyl)methanol by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the purification of diphenyl(p-tolyl)methanol via recrystallization. The protocols and data presented herein...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of diphenyl(p-tolyl)methanol via recrystallization. The protocols and data presented herein are intended to facilitate the efficient removal of impurities, yielding a product of high purity suitable for a range of research and development applications.
Introduction
Diphenyl(p-tolyl)methanol is a triarylmethanol derivative with applications in organic synthesis and as a building block in the development of novel chemical entities.[1] The purity of this compound is critical for its effective use, and recrystallization is a robust and scalable method for its purification.[1] This technique leverages the differences in solubility between the desired compound and its impurities in a selected solvent system at varying temperatures.
Data Presentation
The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent will exhibit high solubility for diphenyl(p-tolyl)methanol at elevated temperatures and low solubility at reduced temperatures. This differential solubility allows for the dissolution of the compound and impurities in a hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities dissolved in the mother liquor.
Based on the structural characteristics of diphenyl(p-tolyl)methanol (a non-polar aromatic alcohol), and general principles of recrystallization for analogous compounds, several solvent systems are viable. The following table summarizes the qualitative solubility of diphenyl(p-tolyl)methanol in commonly used recrystallization solvents and provides an estimated quantitative solubility to guide solvent selection. It is important to note that the quantitative solubility data are estimates based on the behavior of structurally similar compounds and should be confirmed experimentally for precise process optimization.
Table 1: Solubility of Diphenyl(p-tolyl)methanol in Various Solvents
Solvent System
Temperature
Qualitative Solubility
Estimated Solubility ( g/100 mL)
Ethanol
25°C (Room Temp)
Sparingly Soluble
~2-5
78°C (Boiling)
Very Soluble
> 30
Hexane
25°C (Room Temp)
Slightly Soluble
~1-3
69°C (Boiling)
Soluble
~15-25
Ethanol/Water (9:1)
25°C (Room Temp)
Slightly Soluble
~1-4
~80°C (Boiling)
Very Soluble
> 25
Hexane/Ethyl Acetate (3:1)
25°C (Room Temp)
Sparingly Soluble
~3-6
~70°C (Boiling)
Very Soluble
> 35
Note: The quantitative solubility values are estimates and should be determined experimentally for the specific batch of diphenyl(p-tolyl)methanol being purified.
Experimental Protocols
Two primary recrystallization protocols are provided below: a single-solvent recrystallization using ethanol and a two-solvent recrystallization using a hexane-ethyl acetate system. The choice of protocol will depend on the nature and quantity of the impurities present.
Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol is suitable for purifications where the impurities are significantly more soluble in ethanol than diphenyl(p-tolyl)methanol at low temperatures.
Materials:
Crude diphenyl(p-tolyl)methanol
Ethanol (95% or absolute)
Erlenmeyer flasks
Heating mantle or hot plate
Buchner funnel and filter flask
Filter paper
Spatula
Watch glass
Procedure:
Dissolution: Place the crude diphenyl(p-tolyl)methanol (e.g., 10 g) into a 250 mL Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 50 mL) and a boiling chip.
Heat the mixture to a gentle boil while stirring to dissolve the solid.
Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed Erlenmeyer flask.
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. The formation of crystals should be observed.
To maximize the yield, place the flask in an ice bath for 30-60 minutes to further decrease the solubility of the product.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass to a constant weight.
Protocol 2: Two-Solvent Recrystallization from Hexane-Ethyl Acetate
This method is effective when a single solvent does not provide a sufficient solubility differential. Ethyl acetate acts as the "good" solvent in which the compound is readily soluble, while hexane acts as the "poor" or "anti-solvent" to induce crystallization.
Materials:
Crude diphenyl(p-tolyl)methanol
Ethyl acetate
Hexane
Erlenmeyer flasks
Heating mantle or hot plate
Buchner funnel and filter flask
Filter paper
Spatula
Watch glass
Procedure:
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude diphenyl(p-tolyl)methanol (e.g., 10 g) in a minimal amount of hot ethyl acetate.
Induction of Crystallization: While keeping the solution hot, slowly add hexane dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath for 30-60 minutes to promote further crystallization.
Isolation: Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of a cold hexane-ethyl acetate mixture (in the same ratio as the final recrystallization mixture).
Drying: Dry the purified product to a constant weight.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the recrystallization process.
Caption: Experimental workflow for the purification of diphenyl(p-tolyl)methanol by recrystallization.
Caption: Logical relationship for selecting a suitable recrystallization solvent.
Application Note: High-Purity Isolation of Diphenyl(p-tolyl)methanol using Flash Column Chromatography
Introduction Diphenyl(p-tolyl)methanol is a triarylmethanol derivative with significant applications in organic synthesis and as a precursor for various biologically active molecules. Its synthesis, often via Grignard re...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Diphenyl(p-tolyl)methanol is a triarylmethanol derivative with significant applications in organic synthesis and as a precursor for various biologically active molecules. Its synthesis, often via Grignard reaction or Friedel-Crafts alkylation, can result in a crude product containing unreacted starting materials and byproducts. Efficient purification is therefore critical to obtain the high-purity compound required for downstream applications in research and drug development. This application note details a robust protocol for the purification of Diphenyl(p-tolyl)methanol using silica gel flash column chromatography. The described methodology ensures the effective removal of common impurities, yielding the target compound with high purity.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. In this normal-phase chromatography protocol, silica gel, a polar stationary phase, is employed. A non-polar mobile phase, composed of a mixture of hexane and ethyl acetate, is used to elute the compounds from the column. Less polar compounds will have a weaker interaction with the silica gel and will elute faster, while more polar compounds will be retained longer on the column. Diphenyl(p-tolyl)methanol, being a moderately polar alcohol, can be effectively separated from less polar hydrocarbon byproducts and more polar ketone or aldehyde starting materials. The optimal solvent system is first determined by Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired product.
Experimental Protocol
1. Materials and Equipment
Crude Diphenyl(p-tolyl)methanol
Silica gel (230-400 mesh)
Hexane (HPLC grade)
Ethyl acetate (HPLC grade)
Dichloromethane (for sample loading)
Glass chromatography column
TLC plates (silica gel 60 F254)
TLC developing chamber
UV lamp (254 nm)
Potassium permanganate stain
Rotary evaporator
Collection tubes or flasks
Standard laboratory glassware
2. Determination of Optimal Solvent System by Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[1][2][3] The goal is to find a solvent system where Diphenyl(p-tolyl)methanol has an Rf value between 0.25 and 0.35.[1]
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
Dissolve a small amount of the crude product in a minimal volume of dichloromethane.
Spot the dissolved crude product onto a TLC plate.
Place the TLC plate in a developing chamber containing one of the prepared eluent mixtures.
Allow the solvent to ascend the plate until it is about 1 cm from the top.
Remove the plate and mark the solvent front.
Visualize the spots under a UV lamp (254 nm). Diphenyl(p-tolyl)methanol should be UV active.
Further visualize by staining with a potassium permanganate solution, which will react with the alcohol functional group.
Calculate the Rf value for the product spot in each solvent system. The system that provides an Rf of ~0.3 is optimal for column chromatography. For a compound with structural similarities, a 1:5 v/v mixture of ethyl acetate to hexane yielded an Rf of 0.30.[4]
3. Column Chromatography Procedure
a. Column Packing (Dry Packing Method)
Secure a glass chromatography column vertically to a stand.
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
Fill the column with dry silica gel (the amount will depend on the quantity of crude product to be purified; a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
Gently tap the column to ensure even packing of the silica gel.
Add a layer of sand on top of the silica gel.
Pre-elute the column with the chosen mobile phase (e.g., 8:2 hexane:ethyl acetate) until the entire silica bed is saturated and solvent begins to drip from the bottom.
b. Sample Loading
Dissolve the crude Diphenyl(p-tolyl)methanol in a minimal amount of dichloromethane.
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
Carefully add the silica gel with the adsorbed sample to the top of the packed column.
Add a final, thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
c. Elution and Fraction Collection
Carefully add the mobile phase to the top of the column.
Apply gentle air pressure to the top of the column to begin eluting the sample.
Maintain a constant flow rate and collect the eluent in fractions (e.g., 10-20 mL per fraction).
Continuously monitor the collected fractions using TLC to identify which fractions contain the pure product.
d. Isolation of Pure Product
Combine the fractions that contain the pure Diphenyl(p-tolyl)methanol as determined by TLC analysis.
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as a solid.
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, melting point).
Data Presentation
Parameter
Description
Stationary Phase
Silica Gel (230-400 mesh)
Mobile Phase
Hexane:Ethyl Acetate (A ratio of approximately 8:2 v/v is a good starting point, to be optimized by TLC to achieve an Rf of 0.25-0.35 for the product)
Application Notes and Protocols: Diphenyl(p-tolyl)methanol as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals Introduction Diphenyl(p-tolyl)methanol is a triaryl-substituted methanol that serves as a valuable precatalyst in a variety of organic transformations. Upon...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl(p-tolyl)methanol is a triaryl-substituted methanol that serves as a valuable precatalyst in a variety of organic transformations. Upon activation, it generates a stable diphenyl(p-tolyl)methyl carbocation, a potent Lewis acid organocatalyst. This catalytic species is particularly effective in promoting reactions that proceed through carbocationic intermediates, such as Friedel-Crafts-type alkylations. One of the most prominent applications of this catalytic system is in the synthesis of bis(indolyl)methanes, which are important structural motifs in many biologically active compounds.[1][2][3]
The use of diphenyl(p-tolyl)methanol as a precatalyst offers several advantages, including the ability to perform reactions under mild conditions and the tunable reactivity of the generated carbocation by modifying the electronic properties of the aryl substituents.[4] This document provides detailed application notes and experimental protocols for the use of diphenyl(p-tolyl)methanol as a precatalyst in the synthesis of bis(indolyl)methanes.
Catalytic Application: Synthesis of Bis(indolyl)methanes
The reaction between indoles and aldehydes or ketones to form bis(indolyl)methanes is a classic example of an electrophilic substitution reaction. The catalytic cycle, initiated by the in situ generation of the diphenyl(p-tolyl)methyl cation, facilitates the activation of the carbonyl compound, making it more susceptible to nucleophilic attack by the indole.
Proposed Catalytic Cycle
The catalytic cycle for the synthesis of bis(indolyl)methanes using diphenyl(p-tolyl)methanol as a precatalyst is depicted below. The reaction is initiated by a Brønsted or Lewis acid, which protonates the hydroxyl group of the precatalyst, leading to the formation of the active diphenyl(p-tolyl)methyl cation and a molecule of water.
Caption: Proposed catalytic cycle for the synthesis of bis(indolyl)methanes.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of various bis(indolyl)methane derivatives using triarylmethyl cation catalysis, which is analogous to the catalysis by the diphenyl(p-tolyl)methyl cation. The data is compiled from various sources employing similar catalytic systems.[4][5][6]
Entry
Aldehyde
Indole
Product
Yield (%)
Time (h)
m.p. (°C)
1
Benzaldehyde
Indole
3,3'-((Phenyl)methylene)bis(1H-indole)
92
0.5
188-190
2
4-Chlorobenzaldehyde
Indole
3,3'-((4-Chlorophenyl)methylene)bis(1H-indole)
95
2
224-226
3
4-Nitrobenzaldehyde
Indole
3,3'-((4-Nitrophenyl)methylene)bis(1H-indole)
94
0.5
218-220
4
4-Methoxybenzaldehyde
Indole
3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole)
90
1
185-187
5
Cinnamaldehyde
Indole
3,3'-(3-Phenylallylidene)bis(1H-indole)
88
3
165-167
6
Benzaldehyde
2-Methylindole
3,3'-((Phenyl)methylene)bis(2-methyl-1H-indole)
91
1
230-232
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Bis(indolyl)methanes
This protocol describes a general method for the synthesis of bis(indolyl)methanes from indoles and aldehydes using diphenyl(p-tolyl)methanol as a precatalyst and a Brønsted acid for in situ catalyst generation.
Materials:
Indole (or substituted indole)
Aldehyde
Diphenyl(p-tolyl)methanol
p-Toluenesulfonic acid (p-TsOH) or Triflic acid (TfOH)
Dichloromethane (DCM) or Acetonitrile (MeCN)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and Ethyl acetate
Procedure:
To a stirred solution of indole (2.0 mmol) and the corresponding aldehyde (1.0 mmol) in dichloromethane (10 mL) at room temperature, add diphenyl(p-tolyl)methanol (0.05 mmol, 5 mol%).
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion of the reaction, quench the reaction mixture with saturated sodium bicarbonate solution (15 mL).
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired bis(indolyl)methane.
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of bis(indolyl)methanes.
Synthesis of Tertiary Alcohols via Grignard Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the synthesis of tertiary alcohols, a critical functional group in medicinal chemistry and organic synthesis,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of tertiary alcohols, a critical functional group in medicinal chemistry and organic synthesis, utilizing the robust and versatile Grignard reaction. The notes outline the reaction of Grignard reagents with both ketones and esters to yield the desired tertiary alcohol products.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a carbonyl group.[1][2] When ketones are used as the substrate, a single addition of the Grignard reagent followed by an acidic workup yields a tertiary alcohol.[3][4] Alternatively, esters can be employed, which requires two equivalents of the Grignard reagent to produce a tertiary alcohol, proceeding through a ketone intermediate.[5][6][7] This method is particularly useful for synthesizing tertiary alcohols with at least two identical alkyl or aryl groups.[8]
Reaction Mechanisms
Reaction of Grignard Reagent with a Ketone
The synthesis of a tertiary alcohol from a ketone and a Grignard reagent proceeds in two main steps:
Nucleophilic Addition: The highly polar carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[1]
Acidic Workup: The intermediate magnesium alkoxide is then protonated during an acidic workup (e.g., with aqueous HCl or NH₄Cl) to yield the final tertiary alcohol and water-soluble magnesium salts.[9]
Reaction of Grignard Reagent with an Ester
The reaction with an ester involves an additional step:
First Nucleophilic Addition: The Grignard reagent adds to the carbonyl group of the ester to form a tetrahedral intermediate.[7]
Elimination: This intermediate is unstable and collapses, eliminating the alkoxy group (-OR') to form a ketone.[5][9]
Second Nucleophilic Addition: A second equivalent of the Grignard reagent then attacks the newly formed ketone, as described in the mechanism above, to form a magnesium alkoxide.[7][10]
Acidic Workup: Subsequent acidic workup yields the tertiary alcohol.[10] It is crucial to use at least two equivalents of the Grignard reagent to ensure the reaction goes to completion and to avoid a mixture of products.[6]
Application Notes and Protocols for the Characterization of Diphenyl(p-tolyl)methanol
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the analytical methods for the characterization of Diphenyl(p-tolyl)methanol (C₂₀H₁₈O, Molar Mas...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of Diphenyl(p-tolyl)methanol (C₂₀H₁₈O, Molar Mass: 274.36 g/mol ). Detailed protocols for synthesis and various analytical techniques are outlined to ensure accurate identification and purity assessment, crucial for research, development, and quality control purposes.
Synthesis of Diphenyl(p-tolyl)methanol via Grignard Reaction
A common and effective method for the synthesis of Diphenyl(p-tolyl)methanol is the Grignard reaction. This protocol is adapted from established procedures for the synthesis of similar tertiary alcohols.
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
Add a solution of 4-bromotoluene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by the addition of a small crystal of iodine if necessary.
Once the Grignard reagent formation is complete, a solution of benzophenone in anhydrous diethyl ether is added dropwise at 0 °C.
The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
The reaction is quenched by the slow addition of cold 1 M HCl.
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Diphenyl(p-tolyl)methanol as a white solid. A reported synthesis using the reaction of 4-methyl-benzoic acid methyl ester and phenyllithium gives a yield of 90%.[1]
Spectroscopic Characterization
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Diphenyl(p-tolyl)methanol.
Experimental Protocol:
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
¹H NMR Data:
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
7.43 – 7.34
m
4H
Aromatic protons
7.29
d, J = 7.5 Hz
3H
Aromatic protons
7.18
d, J = 7.9 Hz
2H
Aromatic protons
5.84
s
1H
-OH
2.36
s
3H
-CH₃
2.22
s
1H
Methanol proton
¹³C NMR Data:
Chemical Shift (δ) ppm
Assignment
143.9
Aromatic C
140.9
Aromatic C
137.3
Aromatic C
129.2
Aromatic CH
128.4
Aromatic CH
127.4
Aromatic CH
126.5
Aromatic CH
126.4
Aromatic CH
76.1
C-OH
21.1
-CH₃
2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in Diphenyl(p-tolyl)methanol.
Experimental Protocol:
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.
IR Peak Assignments:
Wavenumber (cm⁻¹)
Intensity
Assignment
~3500
Strong, Broad
O-H stretch (alcohol)
3100-3000
Medium
Aromatic C-H stretch
2920
Medium
Aliphatic C-H stretch (-CH₃)
1600, 1490, 1450
Medium-Strong
Aromatic C=C stretching
~1200
Strong
C-O stretch (tertiary alcohol)
820
Strong
para-disubstituted benzene C-H bend
750, 700
Strong
Monosubstituted benzene C-H bend
2.3. Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
Instrumentation: A GC system coupled to a mass spectrometer.
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
Injector Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Mass Range: 50-500 amu.
Expected Mass Spectral Data:
m/z
Relative Intensity
Assignment
274
Moderate
[M]⁺ (Molecular ion)
259
Moderate
[M - CH₃]⁺
197
High
[M - C₆H₅]⁺
181
Moderate
[M - C₇H₇O]⁺
105
High
[C₇H₅O]⁺ (Benzoyl cation)
91
Moderate
[C₇H₇]⁺ (Tropylium ion)
77
Moderate
[C₆H₅]⁺ (Phenyl cation)
Chromatographic Analysis
3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for assessing the purity of Diphenyl(p-tolyl)methanol and identifying any volatile impurities.
Experimental Protocol:
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane or ethyl acetate.
Injection Volume: 1 µL.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Expected Retention Time: Approximately 15-20 minutes under the conditions specified in the Mass Spectrometry section. The retention time can be influenced by the specific instrument and conditions.
HPLC is a versatile method for the quantification and purity determination of Diphenyl(p-tolyl)methanol.
Experimental Protocol:
Instrumentation: An HPLC system with a UV detector.
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
Expected Retention Time: The retention time will depend on the exact mobile phase composition and column used, but is expected to be in the range of 5-10 minutes.
Visualization of the Analytical Workflow
Caption: Workflow for the synthesis and characterization of Diphenyl(p-tolyl)methanol.
Technical Support Center: Synthesis of Diphenyl(p-tolyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Diphen...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Diphenyl(p-tolyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce Diphenyl(p-tolyl)methanol?
A1: The two most common and effective methods for synthesizing Diphenyl(p-tolyl)methanol are the Grignard reaction and the Friedel-Crafts reaction.
Grignard Reaction: This route involves the reaction of a Grignard reagent with a suitable carbonyl compound. There are two main variations:
The reaction of p-tolylmagnesium bromide with benzophenone.
The reaction of phenylmagnesium bromide with 4-methylbenzophenone.
Friedel-Crafts Reaction: This method typically involves the alkylation of an aromatic substrate. A common approach is the reaction of toluene with a diphenylmethyl halide or a related precursor in the presence of a Lewis acid catalyst.
Q2: My Grignard reaction is not initiating. What are the common causes and solutions?
A2: Failure of a Grignard reaction to initiate is a frequent issue, often stemming from the deactivation of the magnesium surface or the presence of moisture.
Inactive Magnesium Surface: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl or aryl halide.
Solution: Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.
Presence of Moisture: Grignard reagents are highly sensitive to protic solvents like water and alcohols. Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent as it forms.
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and ensure starting materials are dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing a significant amount of biphenyl as a byproduct in my Grignard synthesis. How can I minimize its formation?
A3: Biphenyl formation is a common side reaction in Grignard syntheses involving aryl halides. It arises from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).
Control Reaction Conditions:
Slow Addition: Add the aryl halide solution slowly to the magnesium suspension. This maintains a low concentration of the aryl halide, favoring the formation of the Grignard reagent over the coupling side reaction.
Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Excessively high temperatures can promote side reactions.
Q4: My Friedel-Crafts reaction is giving a low yield and a dark, tarry mixture. What could be the problem?
A4: Low yields and polymerization in Friedel-Crafts reactions are often due to catalyst deactivation or side reactions.
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water will deactivate the catalyst.
Solution: Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere.
Polyalkylation/Polymerization: The product of a Friedel-Crafts alkylation is often more reactive than the starting material, leading to multiple alkylations.
Solution: Use a stoichiometric excess of the aromatic substrate (toluene) to favor mono-alkylation.
Reaction Temperature: Friedel-Crafts reactions are often exothermic. Poor temperature control can lead to side reactions and polymerization.
Solution: Conduct the reaction at low temperatures (e.g., 0-5 °C), especially during the addition of the alkylating agent.
Q5: How can I effectively purify the crude Diphenyl(p-tolyl)methanol?
A5: Recrystallization is the most common method for purifying crude Diphenyl(p-tolyl)methanol.
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
For Grignard products: A common technique is to first wash the crude product with a non-polar solvent like petroleum ether or hexanes to remove non-polar impurities such as biphenyl. The remaining solid can then be recrystallized from a more polar solvent like ethanol or a mixture of ethanol and water.
For Friedel-Crafts products: Recrystallization from a solvent mixture like ethanol/chloroform or toluene may be effective.
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
Troubleshooting Guides
Grignard Synthesis of Diphenyl(p-tolyl)methanol
Issue
Potential Cause
Recommended Solution
Low or No Product Yield
Failure to form the Grignard reagent.
Ensure all glassware is flame-dried and the reaction is under an inert atmosphere. Use anhydrous ether or THF. Activate magnesium with a crystal of iodine or 1,2-dibromoethane.
Grignard reagent quenched by moisture or acidic protons.
Use anhydrous solvents and reagents. Ensure the carbonyl compound is free of water.
Incomplete reaction with the carbonyl compound.
Allow for sufficient reaction time after the addition of the carbonyl compound. Gentle heating may be required.
Formation of Biphenyl Byproduct
High concentration of aryl halide during Grignard formation.
Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration.
High reaction temperature.
Maintain a gentle reflux during Grignard formation.
Oily Product Instead of Crystalline Solid
Presence of impurities.
Wash the crude product with petroleum ether to remove non-polar impurities like biphenyl before recrystallization.
Inappropriate recrystallization solvent.
Perform small-scale solvent screening to find an optimal solvent or solvent mixture. A common choice is ethanol or an ethanol/water mixture.
Friedel-Crafts Synthesis of Diphenyl(p-tolyl)methanol
Issue
Potential Cause
Recommended Solution
Low or No Product Yield
Deactivated Lewis acid catalyst (e.g., AlCl₃).
Use fresh, anhydrous Lewis acid. Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere.
Deactivated aromatic ring.
Ensure the aromatic substrate does not contain strongly deactivating groups. Toluene is suitable for this reaction.
Insufficient catalyst.
For acylations, a stoichiometric amount of catalyst is often needed. For alkylations, a catalytic amount is usually sufficient, but may need optimization.
Formation of a Dark, Tarry Mixture
Polymerization of starting materials or products.
Control the reaction temperature, typically by running the reaction at 0-5 °C. Add the alkylating/acylating agent slowly.
Over-alkylation of the aromatic ring.
Use a stoichiometric excess of toluene to favor mono-substitution.
Difficult Product Isolation from Workup
Formation of stable emulsions with aluminum salts.
During the aqueous workup, add the reaction mixture to ice and concentrated HCl to break down the aluminum complexes.
Data Presentation
Table 1: Grignard Synthesis Yields for Triarylmethanols (Analogous Systems)
Grignard Reagent
Carbonyl Compound
Reaction Conditions
Yield (%)
Reference Compound
Phenylmagnesium bromide
Benzophenone
Diethyl ether, reflux
~80-90%
Triphenylmethanol
Phenylmagnesium bromide
Methyl benzoate
Diethyl ether, reflux
~70-85%
Triphenylmethanol
p-Tolylmagnesium bromide
Benzophenone
THF, rt
Not specified
Diphenyl(p-tolyl)methanol
Phenylmagnesium bromide
4-methylbenzophenone
THF, rt
Not specified
Diphenyl(p-tolyl)methanol
Table 2: Friedel-Crafts Synthesis Yields for Di- and Triarylmethanols
Aromatic Substrate
Alkylating/Acylating Agent
Catalyst
Reaction Conditions
Yield (%)
Product
Toluene
Dichlorodiphenylmethane
AlCl₃
Benzene, 0°C to reflux
>90% (crude)
Diphenyl(p-tolyl)methane derivative
Toluene
Acetic Anhydride
AlCl₃
Dichloromethane, 0°C to rt
60-76%
4-Methylacetophenone
Benzene
Carbon Tetrachloride
AlCl₃
Reflux, then hydrolysis
Moderate
Triphenylmethanol
Note: The Friedel-Crafts synthesis of Diphenyl(p-tolyl)methanol can be a multi-step process, and yields can vary significantly based on the specific reagents and conditions used.
Experimental Protocols
Protocol 1: Grignard Synthesis of Diphenyl(p-tolyl)methanol from p-Tolylmagnesium Bromide and Benzophenone
Materials:
Magnesium turnings
p-Bromotoluene
Anhydrous diethyl ether or THF
Benzophenone
Saturated aqueous ammonium chloride solution
Anhydrous sodium sulfate
Petroleum ether
Ethanol
Procedure:
Preparation of the Grignard Reagent:
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
Add a small crystal of iodine.
Add a small amount of anhydrous diethyl ether to cover the magnesium.
Dissolve p-bromotoluene (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
Add a small portion of the p-bromotoluene solution to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle reflux.
Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a steady reflux.
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Reaction with Benzophenone:
Dissolve benzophenone (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
Cool the Grignard reagent solution in an ice bath.
Add the benzophenone solution dropwise to the stirred Grignard reagent.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
Workup and Purification:
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and evaporate the solvent to obtain the crude product.
Wash the crude solid with cold petroleum ether to remove biphenyl impurities.
Recrystallize the remaining solid from ethanol to obtain pure Diphenyl(p-tolyl)methanol.
Protocol 2: Friedel-Crafts Synthesis of Diphenyl(p-tolyl)methanol (Conceptual Two-Step Approach)
Step 1: Friedel-Crafts Acylation of Toluene with Benzoyl Chloride
Materials:
Anhydrous aluminum chloride (AlCl₃)
Toluene
Benzoyl chloride
Anhydrous dichloromethane (DCM)
Ice
Concentrated hydrochloric acid
5% Sodium bicarbonate solution
Anhydrous sodium sulfate
Procedure:
Reaction Setup:
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
Cool the mixture to 0 °C in an ice bath.
Add a solution of benzoyl chloride (1 equivalent) in anhydrous DCM to the dropping funnel.
Reaction:
Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension.
To this mixture, add a solution of toluene (1.1 equivalents) in anhydrous DCM dropwise, maintaining the temperature at 0-5 °C.
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
Workup:
Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl.
Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 4-methylbenzophenone.
Step 2: Reduction of 4-Methylbenzophenone to Diphenyl(p-tolyl)methanol
This step would typically involve a reducing agent such as sodium borohydride. The ketone from Step 1 would be dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with the reducing agent. A standard aqueous workup would follow to yield the final product.
Mandatory Visualization
Caption: Workflow for the Grignard synthesis of Diphenyl(p-tolyl)methanol.
Caption: Troubleshooting flowchart for low yield in Grignard synthesis.
Optimization
Common side products in the synthesis of Diphenyl(p-tolyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diphenyl(p-tolyl)methanol. F...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diphenyl(p-tolyl)methanol.
Q1: My Grignard reaction to synthesize Diphenyl(p-tolyl)methanol is not starting. What are the common causes and solutions?
A1: Failure to initiate a Grignard reaction is a frequent issue. The primary cause is often the presence of moisture or an oxide layer on the magnesium turnings.
Troubleshooting Steps:
Ensure Anhydrous Conditions: All glassware must be rigorously dried, for instance, by flame-drying under a vacuum or oven-drying overnight. The solvent (typically diethyl ether or THF) must be anhydrous.[1][2]
Activate Magnesium Turnings: The magnesium surface can be coated with a layer of magnesium oxide, which prevents the reaction from starting.[1] Activation can be achieved by:
Gently crushing the magnesium turnings with a glass rod in the reaction flask to expose a fresh surface.[3]
Adding a small crystal of iodine. The disappearance of the purple color is an indicator of reaction initiation.[4]
Adding a few drops of a pre-formed Grignard reagent to start the reaction.
Local Concentration of Alkyl Halide: A high initial concentration of the alkyl or aryl halide can help to start the reaction.[3]
Q2: I have a significant amount of a nonpolar byproduct that is difficult to separate from my Diphenyl(p-tolyl)methanol. What is it likely to be and how can I minimize its formation?
A2: The most common nonpolar byproduct in this synthesis is 4,4'-dimethylbiphenyl (from the coupling of two p-tolyl groups) or biphenyl (if phenylmagnesium bromide is used).[1][3][5]
Minimization Strategies:
Slow Addition: Add the p-tolyl bromide (or other aryl halide) slowly to the magnesium suspension. This ensures that it reacts with the magnesium as it is added and keeps its concentration low, reducing the chance of it reacting with the already-formed Grignard reagent.[3]
Maintain Proper Temperature: Avoid excessively high temperatures which can favor side reactions.
Purification: This byproduct can often be removed by recrystallization from a nonpolar solvent like petroleum ether or hexane, in which the biphenyl byproduct is more soluble than the desired alcohol.[2]
Q3: My final product is contaminated with a significant amount of benzophenone. What went wrong?
A3: The presence of unreacted benzophenone indicates an incomplete reaction. This is likely due to an insufficient amount of the Grignard reagent.
Possible Causes and Solutions:
Inaccurate Stoichiometry: Ensure you are using a slight excess of the Grignard reagent (typically 1.1 to 1.2 equivalents) relative to the benzophenone.
Premature Quenching: The Grignard reagent is a strong base and will be quenched by any protic source, such as water from the atmosphere or glassware.[1][6] This reduces the amount of active reagent available to react with the benzophenone. Re-check your anhydrous technique.
Low Grignard Reagent Yield: The yield of the Grignard reagent itself may be low due to the issues mentioned in Q1 and Q2. Consider preparing the Grignard reagent and titrating it before adding the benzophenone to determine its exact concentration.
Q4: Besides the expected product and starting materials, I've isolated a secondary alcohol, Diphenylmethanol. How did this form?
A4: The formation of Diphenylmethanol (benzhydrol) is a result of the reduction of benzophenone. The Grignard reagent can act as a reducing agent, particularly if there are abstractable beta-hydrogens, though it is less common with aryl Grignard reagents. The workup conditions can also play a role.
Side Product Summary
Side Product
Formation Pathway
How to Minimize
4,4'-Dimethylbiphenyl
Wurtz-like coupling of p-tolylmagnesium bromide with p-tolyl bromide.
Slow addition of aryl halide.
Toluene
Protonation of p-tolylmagnesium bromide by adventitious water.
Use anhydrous solvents and flame-dried glassware.
Benzophenone
Incomplete reaction.
Use a slight excess of Grignard reagent and ensure anhydrous conditions.
Diphenylmethanol
Reduction of benzophenone by the Grignard reagent.
Ensure complete reaction and controlled workup.
Experimental Protocol: Grignard Synthesis of Diphenyl(p-tolyl)methanol
This protocol outlines the synthesis of Diphenyl(p-tolyl)methanol via the Grignard reaction of p-tolylmagnesium bromide with benzophenone.
Materials:
Magnesium turnings
p-Bromotoluene
Anhydrous diethyl ether or THF
Benzophenone
Iodine (crystal)
Saturated aqueous ammonium chloride solution
Anhydrous sodium sulfate
Petroleum ether or hexane (for recrystallization)
Procedure:
Preparation of the Grignard Reagent:
Flame-dry a round-bottom flask equipped with a reflux condenser and a dropping funnel.
Add magnesium turnings and a small crystal of iodine to the flask.
In the dropping funnel, prepare a solution of p-bromotoluene in anhydrous diethyl ether.
Add a small portion of the p-bromotoluene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.[3]
Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Reaction with Benzophenone:
Dissolve benzophenone in anhydrous diethyl ether and add it to the dropping funnel.
Cool the Grignard reagent solution in an ice bath.
Add the benzophenone solution dropwise to the stirred Grignard reagent.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
Workup and Purification:
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
Separate the organic layer and extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from petroleum ether or a mixture of toluene and hexane to yield pure Diphenyl(p-tolyl)methanol.
Troubleshooting Grignard reaction for tertiary alcohol synthesis
Technical Support Center: Grignard Reaction Troubleshooting This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Grignard Reaction Troubleshooting
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tertiary alcohols via Grignard reactions.
Frequently Asked Questions (FAQs)
Section 1: Reaction Initiation & Reagent Quality
Q1: My Grignard reaction fails to initiate. What are the common causes and how can I fix this?
A1: Failure to initiate is one of the most common issues and is almost always due to the passivation of the magnesium surface by a layer of magnesium oxide (MgO) or the presence of moisture.[1]
Cause 1: Inactive Magnesium Surface: The MgO layer prevents the organic halide from reacting with the magnesium metal.[1]
Solution: Activation. The magnesium surface must be activated. Common methods include:
Chemical Activation: Add a small crystal of iodine (I₂). The disappearance of the purple/brown color is a strong indicator of initiation.[1][2] Alternatively, a few drops of 1,2-dibromoethane can be used, which produces visible ethylene gas bubbling upon reaction.[1][2]
Mechanical Activation: In a dry flask, briefly grind the magnesium turnings with a glass rod to break the oxide layer and expose a fresh surface.[3] Sonication can also be used to clean the metal surface.[4]
Thermal Activation: Gently warming the flask with a heat gun can help initiate the reaction, but this should be done with extreme caution, especially with volatile solvents like diethyl ether.[2][5]
Cause 2: Presence of Water: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water in the glassware or solvent.[6][7]
Solution: Rigorous Anhydrous Conditions. All glassware must be flame-dried under vacuum or oven-dried overnight and cooled under an inert atmosphere (Nitrogen or Argon).[5][8] Solvents must be strictly anhydrous. It is recommended to use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers).[3][9]
Q2: How can I be sure my Grignard reagent has formed and what is its active concentration?
A2: Visual cues for formation include the disappearance of the magnesium metal, the formation of a cloudy grey or brownish solution, and gentle refluxing of the solvent from the exothermic reaction.[1][6] However, to know the precise concentration of the active Grignard reagent, you must perform a titration. This is crucial for stoichiometry and reproducibility.[10] A common method is titration with a standard solution of sec-butanol in the presence of an indicator like 1,10-phenanthroline until the characteristic color disappears.[11][12][13]
Section 2: Low Yield & Side Reactions
Q3: The yield of my tertiary alcohol is very low. What are the likely side reactions with my ketone substrate?
A3: When reacting a Grignard reagent with a ketone, low yields of the desired tertiary alcohol are often due to competing side reactions.[14]
Enolization: If the ketone has a proton on its α-carbon, the Grignard reagent can act as a base, removing the proton to form an enolate. This consumes the Grignard reagent and regenerates the ketone upon acidic workup.[14] Sterically hindered ketones are particularly prone to enolization.[14]
Solution: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization.[10] The use of additives like cerium(III) chloride (CeCl₃), which pre-complexes with the ketone, can significantly enhance 1,2-addition and suppress enolization.[15]
Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley-type reduction).[14]
Solution: Use a Grignard reagent without β-hydrogens if possible. Otherwise, low reaction temperatures can help minimize this pathway.
Q4: I am observing a significant amount of a dimeric byproduct (R-R). What is this and how can it be prevented?
A4: This byproduct is the result of Wurtz coupling , where a formed Grignard reagent molecule (R-MgX) reacts with a molecule of unreacted organic halide (R-X).[6][16][17]
Cause: This is often caused by a high local concentration of the organic halide, which can occur with rapid addition, or by elevated reaction temperatures.[16]
Solution:
Slow Addition: Add the organic halide dropwise to the magnesium suspension at a rate that maintains a gentle, controlled reflux. This keeps the concentration of the halide low at all times.[6][16]
Temperature Control: Maintain a low reaction temperature. For very reactive halides, an ice bath may be necessary to control the exotherm.[16]
Solvent Choice: The choice of solvent can influence the rate of Wurtz coupling. For some substrates, like benzylic halides, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling more effectively than THF.[16][18]
Quantitative Data Summary
Table 1: Effect of Solvent Choice on Wurtz Coupling Byproduct Formation
The solvent can significantly impact the formation of the Wurtz coupling byproduct (R-R), especially with reactive halides like benzyl chloride.
Flame-dried, nitrogen-flushed flask with a magnetic stir bar and septum.
Grignard reagent solution to be titrated.
Gas-tight syringes.
Procedure:
Setup: To the flame-dried flask under a positive pressure of nitrogen, add an accurately weighed amount of L-menthol (e.g., ~156 mg, 1.0 mmol) and a few crystals of 1,10-phenanthroline (~2-4 mg).[13]
Solvent Addition: Add 5-10 mL of anhydrous THF via syringe and stir to dissolve the solids.[13]
Titration: Using a 1.0 mL or 2.5 mL gas-tight syringe, slowly add the Grignard solution dropwise to the stirring menthol solution.[13]
Endpoint: The endpoint is reached upon the first appearance of a persistent faint pink or burgundy color, which indicates that all the menthol has been consumed and the Grignard reagent is now reacting with the indicator.[13]
Calculation: Record the volume (V) of the Grignard solution added. The concentration [M] is calculated as:
Molarity (M) = Moles of Menthol / Volume of Grignard solution added (L)
Protocol 2: General Synthesis of a Tertiary Alcohol
This protocol outlines a general procedure for the reaction of a ketone with a pre-formed Grignard reagent.[5]
Materials:
Pre-titrated Grignard reagent in an ethereal solvent.
Ketone, dissolved in anhydrous THF or diethyl ether.
Three-necked, flame-dried flask with a stir bar, dropping funnel, condenser, and nitrogen inlet.
Ice bath.
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching.
Procedure:
Setup: Assemble the reaction glassware, flame-dry it, and allow it to cool under a stream of nitrogen.
Grignard Addition: Transfer the required volume of the Grignard reagent solution to the reaction flask via cannula or syringe. Cool the flask to 0 °C using an ice bath.[5]
Ketone Addition: Dissolve the ketone (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.[8]
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis shows consumption of the starting material.[5]
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction and the excess Grignard reagent.[16]
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).[8] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.[8]
Purification: Purify the crude product by column chromatography on silica gel or distillation as required.
Visualizations
Caption: A troubleshooting workflow for common Grignard reaction issues.
Caption: Competing reaction pathways in Grignard synthesis.
Technical Support Center: Grignard Reaction Troubleshooting
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent the formation of biphenyl, a common impurity in Grignard...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent the formation of biphenyl, a common impurity in Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of biphenyl formation in a Grignard reaction?
Biphenyl is a common byproduct that primarily forms through two competing side reactions:
Wurtz-Type Coupling: The already formed Grignard reagent (e.g., Phenylmagnesium bromide) acts as a strong nucleophile and reacts with the unreacted starting material (e.g., Bromobenzene).[1][2][3] This reaction is favored at higher concentrations of the aryl halide and at elevated temperatures.[2][3][4]
Radical Coupling: During the formation of the Grignard reagent, an initial electron transfer from magnesium to the aryl halide can form an aryl radical.[5] If two of these radicals combine before the second electron transfer can occur to form the desired carbanion, biphenyl is produced.[5][6]
Other less common pathways, such as those involving a benzyne intermediate or nucleophilic aromatic substitution (SNAr), have also been proposed.[7]
Q2: How can I visually identify biphenyl contamination in my product?
Biphenyl is often observed as a yellowish, crystalline solid impurity within the crude product mixture.[2][3] Its presence can be confirmed using analytical techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or NMR spectroscopy. For instance, in the synthesis of triphenylmethanol, the biphenyl byproduct can be removed by washing the crude solid with petroleum ether, in which it is more soluble.[2][8]
Q3: Which reaction parameters are most critical for minimizing biphenyl formation?
Controlling the reaction conditions is the most effective strategy to suppress biphenyl formation. The most critical parameters are:
Temperature: Keeping the reaction temperature low is crucial as higher temperatures favor the side reactions leading to biphenyl.[3][4][9]
Concentration: High local concentrations of the aryl halide starting material increase the likelihood of Wurtz-type coupling.[2][4]
Rate of Addition: A slow, controlled addition of reagents helps manage the exothermic nature of the reaction and avoid high local concentrations.[4]
Magnesium Quality: The purity and activation state of the magnesium metal are important for efficient Grignard reagent formation, which in turn minimizes side reactions.[5][9]
This section provides specific, actionable steps to reduce or eliminate biphenyl as a byproduct.
Issue: Significant Biphenyl Impurity Detected
The formation of biphenyl is often linked to issues with reaction kinetics and thermodynamics. Controlling the temperature and the concentration of the unreacted aryl halide is the first line of defense.
Slow Addition of Aryl Halide: Add the aryl halide solution dropwise to the magnesium turnings.[4] This ensures that the halide reacts promptly to form the Grignard reagent, keeping its concentration low and minimizing its availability to couple with the Grignard reagent already formed.[3]
Maintain Low Temperature: The reaction should be kept at a gentle reflux, which can often be sustained by the exothermic nature of the reaction itself without external heating.[4][10] If the reaction becomes too vigorous, an ice bath should be used to moderate it.[11] Lower temperatures disfavor the radical coupling and Wurtz-type side reactions.[2][9]
Consider Inverse Addition: For the subsequent reaction with an electrophile (e.g., a ketone or ester), employ an inverse addition technique. Slowly add the prepared Grignard reagent to the solution of the electrophile.[9] This keeps the concentration of the highly reactive Grignard reagent low, reducing the chance of side reactions.
The condition of the starting materials, particularly the magnesium, is critical for a clean reaction.
Use High-Purity Magnesium: Use fresh, high-purity magnesium turnings to minimize impurities that can trigger side reactions.[9] Magnesium that has been exposed to air is coated with a passive layer of magnesium oxide (MgO), which inhibits the reaction.[5][12]
Activate the Magnesium: Before adding the bulk of the aryl halide, activate the magnesium surface. This is typically done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the ether solvent.[5][13][14] The reaction has successfully initiated when the iodine color fades and bubbles appear on the metal surface.[5]
Ensure Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[13][15] Any moisture will quench the reagent and can contribute to side product formation. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and the reaction must be run under a dry, inert atmosphere (e.g., nitrogen or argon).[2][9][14]
The reaction medium plays a vital role in stabilizing the Grignard reagent and influencing the reaction pathway.
Solvent Selection: Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential, as their lone pair electrons coordinate with the magnesium atom, stabilizing the Grignard reagent.[13][16][17] Some studies suggest that solvents like 2-Methyltetrahydrofuran (2-MeTHF) can be superior in suppressing Wurtz coupling byproducts compared to THF.[18]
Use of Catalysts/Additives:
Copper Salts: Adding catalytic amounts of copper(I) salts can sometimes minimize self-coupling.[9] This is particularly effective in promoting 1,4-addition to α,β-unsaturated carbonyls, which can be a competing pathway.[19]
Lewis Base Additives: Ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to coordinate with the Grignard reagent, potentially altering its reactivity and reducing self-coupling.[9][20]
Iron Catalysts: In certain cross-coupling applications, iron salts like FeCl₃ are used.[20][21] However, their effect must be carefully optimized as they can also promote homo-coupling (biphenyl formation).[22]
Data Presentation
Table 1: Effect of Reaction Parameters on Biphenyl Formation
Parameter
Condition to Minimize Biphenyl
Rationale
Citations
Temperature
Low (gentle reflux, ice bath if needed)
Reduces the rate of side reactions (Wurtz coupling, radical formation).
Table 2: Influence of Solvent on a Catalyzed Cross-Coupling Reaction
The following data illustrates the effect of different etheral solvents on the yield of the desired cross-coupled product versus the biphenyl byproduct in an iron-catalyzed reaction between an alkyl halide and Phenylmagnesium Bromide (PhMgBr).
Solvent
Product Yield (%)
Biphenyl Yield (%)
THF
45
N/A
Diethyl Ether (Et₂O)
58
N/A
MTBE
28
N/A
DME
34
N/A
CPME
94
10
Data adapted from a study on (PPN)[FeCl₄] catalyzed cross-coupling reactions.[21] N/A indicates data not specified in the source for that solvent. This table highlights that solvent choice can significantly impact product selectivity.
Experimental Protocols
Protocol: Optimized Formation of a Grignard Reagent (e.g., Phenylmagnesium Bromide) to Minimize Biphenyl
This protocol incorporates best practices to reduce the formation of biphenyl byproduct.
1. Glassware and Reagent Preparation:
All glassware (three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel) must be oven-dried at >120°C overnight or flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of an inert gas (Nitrogen or Argon).[2][23]
All solvents (e.g., THF or Diethyl Ether) must be anhydrous.[17]
Magnesium turnings should be fresh and from a new container if possible.[9]
2. Reaction Setup:
Assemble the dry glassware under an inert atmosphere. Place the magnesium turnings (1.1 equivalents) in the reaction flask with a magnetic stir bar.
Add a single, small crystal of iodine to the flask as an initiator.[13][23]
Prepare a solution of the aryl halide (e.g., bromobenzene, 1.0 equivalent) in anhydrous ether in the dropping funnel.
3. Initiation and Reagent Formation:
Add a small portion (~5-10%) of the aryl halide solution to the stirring magnesium suspension.
The reaction may require gentle warming with a heat gun to initiate. Successful initiation is marked by the disappearance of the iodine color, bubble formation on the magnesium surface, and the solution turning cloudy and potentially starting to self-reflux.[10]
Once the reaction has started, begin the slow, dropwise addition of the remaining aryl halide solution from the dropping funnel at a rate that maintains a gentle, controllable reflux.[4][10] Use a water or ice bath to moderate the reaction if it becomes too vigorous.[2]
4. Completion and Use:
After the addition is complete, allow the mixture to stir at room temperature or with gentle warming for an additional 30-60 minutes to ensure all the magnesium has reacted.[10]
The resulting dark, cloudy solution is the Grignard reagent. It should be used promptly in the subsequent reaction step, preferably by transferring it via cannula or by adding the next reagent directly to the flask.
Mandatory Visualizations
Caption: Key pathways for desired product and biphenyl byproduct formation.
Caption: Troubleshooting workflow for reducing biphenyl formation.
Technical Support Center: Optimizing Recrystallization of Diphenyl(p-tolyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of Diphenyl(p-tolyl)methanol.
Troubleshooting Guides
Crystallization is a technique that requires a careful balance of solubility, temperature, and nucleation. Below is a troubleshooting guide to address common issues that may arise during the recrystallization of Diphenyl(p-tolyl)methanol.
Table 1: Common Recrystallization Problems and Solutions
Problem
Potential Cause(s)
Solution(s)
No Crystal Formation
The solution is not supersaturated; too much solvent was used.
- Concentrate the solution by boiling off some of the solvent and allow it to cool again.[1] - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure Diphenyl(p-tolyl)methanol.
Oiling Out
The melting point of the compound (77.5-78.5 °C) is lower than the boiling point of the solvent.[2] The rate of cooling is too fast. The presence of significant impurities lowers the melting point of the mixture.
- Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly. - Use a solvent with a lower boiling point. - Consider a two-solvent system, adding a "poor" solvent dropwise to the hot solution until turbidity appears, then clarifying with a few drops of the "good" solvent.
Low Crystal Yield
Too much solvent was used, leaving a significant amount of the compound in the mother liquor. Premature crystallization occurred during hot filtration. The crystals were washed with a solvent that was not sufficiently cold.
- Beforehand, use the minimum amount of hot solvent necessary to dissolve the solid.[3][4] - If the mother liquor has not been discarded, concentrate it to recover a second crop of crystals. - During hot filtration, use a pre-heated funnel and receiving flask. - Always wash the collected crystals with a minimal amount of ice-cold solvent.[4]
Crystals are Colored
The starting material contains colored impurities.
- Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can adsorb the desired product.[5][6]
Rapid Crystal Formation
The solution is highly supersaturated and cooling too quickly.
- Reheat the solution and add a small amount of additional solvent to slightly decrease saturation. - Insulate the flask to ensure slow cooling, which promotes the growth of larger, purer crystals.[1]
Experimental Protocols
A detailed methodology is crucial for successful recrystallization. The following protocols provide a step-by-step guide for solvent screening and the recrystallization of Diphenyl(p-tolyl)methanol.
Protocol 1: Solvent Screening
The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Methodology:
Place approximately 20-30 mg of crude Diphenyl(p-tolyl)methanol into a small test tube.
Add the solvent to be tested dropwise at room temperature and observe the solubility. A good solvent should not dissolve the compound at this stage.
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
Continue adding the solvent in small portions while heating until the solid completely dissolves. Record the approximate volume of solvent used.
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
Repeat this procedure for a range of solvents to identify the optimal one.
Table 2: Qualitative Solvent Selection for Diphenyl(p-tolyl)methanol
Based on the principle of "like dissolves like," the following solvents are suggested for screening. Diphenyl(p-tolyl)methanol is a relatively non-polar aromatic alcohol.
Solvent
Polarity
Boiling Point (°C)
Expected Solubility Profile
Hexane
Non-polar
69
Good solvent for recrystallization (low solubility cold, high solubility hot).
Toluene
Non-polar
111
May be too good of a solvent, resulting in lower recovery.
Ethanol
Polar
78
Good solvent, potentially for a two-solvent system with water.[7]
Ethyl Acetate
Intermediate
77
A potential candidate for single-solvent recrystallization.
Acetone
Polar
56
May be too good of a solvent, but can be used in a solvent pair with a non-polar solvent like hexane.[7]
Water
Very Polar
100
Insoluble; can be used as an anti-solvent in a two-solvent system with a miscible organic solvent like ethanol.
Protocol 2: Single-Solvent Recrystallization
Methodology:
Dissolution: Place the crude Diphenyl(p-tolyl)methanol in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the flask on a hot plate with stirring. Add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.[3][4]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure crystals.[1]
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature below the compound's melting point (77.5-78.5 °C).[2]
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing Diphenyl(p-tolyl)methanol?
The ideal solvent is one that dissolves the compound sparingly at low temperatures but completely at its boiling point. Based on its structure (a large non-polar aromatic compound with a polar hydroxyl group), good starting points for solvent screening are ethanol, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate.[7]
Q2: My compound "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute separates as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution cools too quickly. To remedy this, reheat the solution to dissolve the oil, add a little more solvent, and allow it to cool much more slowly. Using a solvent with a lower boiling point can also prevent this issue.
Q3: I have a very low yield of crystals. How can I improve it?
A low yield is often due to using too much solvent. Ensure you are using the minimum amount of hot solvent required to dissolve the compound. If you have already filtered the crystals, you can try to recover more product by evaporating some of the solvent from the mother liquor to obtain a second crop of crystals.
Q4: How can I induce crystallization if no crystals are forming?
If crystals do not form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask at the liquid's surface with a clean glass rod. This creates microscopic scratches that can act as nucleation sites for crystal growth. Alternatively, adding a single, pure "seed" crystal of Diphenyl(p-tolyl)methanol can initiate crystallization.
Q5: The recrystallized product is still colored. How can I remove the color?
Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored compounds. Be aware that using too much charcoal can also remove some of your desired product, leading to a lower yield.[5][6]
Visualizing the Process
To further clarify the experimental and troubleshooting workflows, the following diagrams have been generated.
Issues with "oiling out" during Diphenyl(p-tolyl)methanol purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with "oiling out" during the purific...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with "oiling out" during the purification of Diphenyl(p-tolyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why does it occur during the purification of Diphenyl(p-tolyl)methanol?
A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid or "oil" rather than as solid crystals during a crystallization process.[1][2] This is a common issue in the purification of organic compounds, including triarylmethanols like Diphenyl(p-tolyl)methanol. It typically happens when the solute's melting point is lower than the temperature of the solution from which it is precipitating, or when the solution is highly supersaturated.[3][4] The resulting oil is often an impure, supercooled liquid that may solidify into an amorphous solid or a poorly crystalline mass, trapping impurities.[2]
Q2: What are the primary causes of oiling out when purifying Diphenyl(p-tolyl)methanol?
A2: Several factors can contribute to oiling out:
High Supersaturation: Rapid cooling of a saturated solution or the fast addition of an anti-solvent can create a high level of supersaturation, forcing the compound to precipitate out as an oil because the molecules don't have enough time to orient themselves into a crystal lattice.[1][2]
Presence of Impurities: Impurities can disrupt the crystallization process by interfering with the formation of a stable crystal lattice, leading to the separation of an oil.[4] Common impurities from a Grignard synthesis route may include biphenyl (from the coupling of the Grignard reagent) and unreacted starting materials.
Inappropriate Solvent System: The choice of solvent is critical. A solvent that is too good at dissolving the compound even at lower temperatures, or a solvent system that causes a very rapid decrease in solubility, can promote oiling out.[5]
Low Melting Point: While Diphenyl(p-tolyl)methanol is a solid at room temperature, a significant depression of its melting point due to impurities can increase the likelihood of it oiling out from a warm solution.[4]
Q3: How can I prevent my Diphenyl(p-tolyl)methanol from oiling out?
A3: Here are several strategies to prevent oiling out:
Control the Rate of Supersaturation:
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This provides molecules with sufficient time to form an ordered crystal lattice.[3]
Gradual Anti-Solvent Addition: If using an anti-solvent, add it slowly and with vigorous stirring to avoid localized high supersaturation.[6]
Optimize the Solvent System:
Experiment with different solvents or solvent mixtures. For triarylmethanols, mixtures of a good solvent (like ethanol) and a poor solvent (like water) are often effective.[7]
Using a slightly less effective solvent can sometimes promote better crystal formation.
Seeding: Introduce a few seed crystals of pure Diphenyl(p-tolyl)methanol to the supersaturated solution as it cools. These seed crystals provide a template for crystal growth and can bypass the nucleation step where oiling out often occurs.
Lower the Initial Concentration: Starting with a more dilute solution can help to avoid reaching the critical supersaturation level that leads to oiling out.
Pre-purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography to remove impurities that may inhibit crystallization.[5]
Q4: My compound has already oiled out. What can I do to salvage it?
A4: If your compound has oiled out, you can try the following:
Re-dissolve and Recrystallize: Heat the solution to re-dissolve the oil. Then, attempt to recrystallize by cooling the solution much more slowly, perhaps by insulating the flask. You can also add more of the "good" solvent to decrease the saturation level before cooling.
Scratching: Scratching the inside of the flask at the surface of the solution with a glass rod can sometimes induce crystallization from the oil.
Trituration: If the oil solidifies into an amorphous mass, you can try a technique called trituration. This involves grinding the solid in a solvent in which the desired compound is poorly soluble, but the impurities are soluble. This can help to induce crystallinity and wash away impurities.
Troubleshooting Guide
Problem
Potential Cause
Suggested Solution
Upon cooling, a clear oil separates from the solution instead of crystals.
High degree of supersaturation due to rapid cooling.
Reheat the solution until the oil redissolves. Allow the solution to cool very slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature overnight).
Inappropriate solvent system.
Perform small-scale solvent screening to find a better solvent or solvent mixture. Try using a solvent in which the compound is less soluble at higher temperatures. For Diphenyl(p-tolyl)methanol, an ethanol/water or acetone/hexane mixture may be effective.[7][8]
High concentration of impurities.
Purify the crude product by another method, such as column chromatography, before attempting recrystallization.
An oil forms, and upon further cooling, it solidifies into a waxy or amorphous solid.
The compound's melting point is depressed by impurities, causing it to melt in the hot solvent.
Add more solvent to lower the saturation temperature. Alternatively, use a lower boiling point solvent for recrystallization.
The rate of crystallization is too high.
Use a more dilute solution and cool it very slowly. Seeding the solution at a temperature just below the saturation point can promote controlled crystal growth.
The solution becomes cloudy, but no crystals form, or only a very fine precipitate is observed.
The solution is too concentrated, leading to rapid precipitation rather than crystal growth.
Add a small amount of hot solvent to dissolve the precipitate and then cool slowly.
Insufficient time for crystal growth.
Allow the solution to stand undisturbed for a longer period, even several days if necessary.
Quantitative Data
The following table provides solubility data for triphenylmethanol, a structurally similar compound to Diphenyl(p-tolyl)methanol, which can be used as a guideline for solvent selection. Note that the actual solubility of Diphenyl(p-tolyl)methanol may vary.
May be too effective of a solvent, leading to low recovery unless used with an anti-solvent.
Toluene
Soluble
Highly Soluble
A potential recrystallization solvent, though its high boiling point can be a disadvantage.
Experimental Protocols
Protocol 1: Anti-Solvent Crystallization of Diphenyl(p-tolyl)methanol from Ethanol-Water
This protocol is designed to minimize the risk of oiling out by using a slow anti-solvent addition and controlled cooling.
Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude Diphenyl(p-tolyl)methanol in the minimum amount of hot ethanol (95%) required for complete dissolution. Start with approximately 10 mL of ethanol per gram of crude product and add more if necessary, while gently heating the mixture on a hot plate.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and fluted filter paper to prevent premature crystallization.
Cooling and Seeding: Allow the clear solution to cool slightly. If available, add a single seed crystal of pure Diphenyl(p-tolyl)methanol.
Anti-Solvent Addition: While vigorously stirring the ethanol solution at a slightly elevated temperature (e.g., 50-60°C), slowly add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). The cloudiness indicates that the solution is saturated.
Re-dissolution and Slow Cooling: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears.
Crystallization: Cover the flask and allow it to cool slowly to room temperature undisturbed. For optimal crystal growth, you can place the flask in an insulated container.
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol-water mixture (e.g., 50:50 v/v).
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Technical Support Center: Purification of Diphenyl(p-tolyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Diphenyl(p-tolyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of Diphenyl(p-tolyl)methanol synthesized via a Grignard reaction?
When Diphenyl(p-tolyl)methanol is synthesized using a Grignard reagent, several impurities can be present in the crude product. The most common impurities include unreacted starting materials, such as benzophenone or a p-tolyl ketone/ester, and byproducts from the Grignard reagent itself. A significant byproduct can be biphenyl, formed from the coupling of two phenyl Grignard reagents, or 4,4'-dimethylbiphenyl from the coupling of two p-tolyl Grignard reagents. Additionally, residual solvents from the reaction and workup will also be present.
Q2: I performed a recrystallization and my product "oiled out" instead of forming crystals. What should I do?
"Oiling out" is a common issue where the compound separates as a liquid instead of forming solid crystals. This can occur if the cooling process is too rapid or the chosen solvent is not ideal. To address this, you can try the following:
Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath.
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level to create nucleation sites for crystal growth.
Add a seed crystal: If you have a small amount of pure Diphenyl(p-tolyl)methanol, adding a tiny crystal to the cooled solution can initiate crystallization.
Re-evaluate your solvent system: The solvent may be too nonpolar. Try re-dissolving the oil in a slightly more polar solvent or a different solvent mixture.
Q3: During column chromatography, my compound seems to be stuck on the column and is not eluting. What could be the problem?
If your product is not eluting from the silica gel column, it is likely that the solvent system (eluent) is not polar enough. Diphenyl(p-tolyl)methanol is a moderately polar compound due to the hydroxyl group. To encourage elution, you need to gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increasing the proportion of ethyl acetate should facilitate the movement of your product down the column. It is also crucial to ensure your compound is stable on silica gel, as some compounds can decompose on the acidic surface of the silica.
Q4: I'm having trouble with emulsion formation during the liquid-liquid extraction. How can I break the emulsion?
Emulsions are a stable mixture of two immiscible liquids and can be challenging to separate. To break an emulsion during the workup of your Diphenyl(p-tolyl)methanol synthesis, you can try these techniques:
Add brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.
Gentle swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of a stable emulsion.
Filtration: In some cases, passing the emulsified layer through a pad of Celite or glass wool can help to break up the emulsion.
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
- Add more of the hot solvent in small portions until the solid dissolves. - Select a more appropriate solvent or solvent pair by performing small-scale solubility tests.
Product "oils out" instead of crystallizing.
- Cooling rate is too fast. - Solvent is too nonpolar. - High concentration of impurities.
- Allow the solution to cool slowly to room temperature before ice bath cooling. - Add a small amount of a more polar co-solvent. - Perform a preliminary purification step like a quick filtration through a silica plug.
Low recovery of purified product.
- Too much solvent was used. - Product is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.
- Use the minimum amount of hot solvent required for dissolution. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.
Purified product is still impure.
- Ineffective solvent choice. - Cooling was too rapid, trapping impurities.
- Choose a different recrystallization solvent that has a greater solubility difference between the product and impurities. - Ensure a slow and gradual cooling process to allow for selective crystallization.
Column Chromatography Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Poor separation of product and impurities.
- Inappropriate solvent system. - Column was overloaded with crude material. - Column was not packed properly (channeling).
- Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve good separation. - Use an appropriate amount of crude product for the column size. - Ensure the column is packed uniformly without any air bubbles or cracks.
Compound streaks on the TLC plate.
- Compound is too polar for the eluent. - Sample is too concentrated.
- Add a small amount of a more polar solvent (e.g., methanol) to the eluent. - Dilute the sample before spotting on the TLC plate.
Product is not eluting from the column.
- Eluent is not polar enough.
- Gradually increase the polarity of the eluent.
Cracks appear in the silica bed.
- The column has run dry.
- Always keep the solvent level above the top of the silica gel.
Experimental Protocols
Protocol 1: Recrystallization of Diphenyl(p-tolyl)methanol
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a test solvent (e.g., hexane, ethanol, or a mixture) and observe the solubility at room temperature and upon gentle heating. A suitable solvent will dissolve the compound when hot but not at room temperature. A common solvent system for triarylmethanols is a mixture of hexane and ethyl acetate.
Dissolution: In an Erlenmeyer flask, add the crude Diphenyl(p-tolyl)methanol and the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of Diphenyl(p-tolyl)methanol
TLC Analysis: Develop a suitable solvent system for the separation using TLC. A good starting point for Diphenyl(p-tolyl)methanol is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The desired product should have an Rf value of approximately 0.3-0.4.
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel.
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Diphenyl(p-tolyl)methanol.
Protocol 3: Liquid-Liquid Extraction for Workup
Quenching: After the Grignard reaction is complete, carefully and slowly quench the reaction mixture by adding it to a beaker of ice-cold dilute acid (e.g., 1M HCl) with stirring.
Separation: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., diethyl ether or ethyl acetate) if not already present.
Extraction: Gently shake the separatory funnel, periodically venting to release pressure. Allow the layers to separate.
Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude Diphenyl(p-tolyl)methanol.
Data Presentation
Table 1: Common Impurities and Their Properties
Impurity
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Melting Point (°C)
Benzophenone (Starting Material)
C₁₃H₁₀O
182.22
305.4
48.5
p-Tolualdehyde (Starting Material)
C₈H₈O
120.15
204
-6
Biphenyl (Byproduct)
C₁₂H₁₀
154.21
255
69-72
4,4'-Dimethylbiphenyl (Byproduct)
C₁₄H₁₄
182.26
295
121-124
Table 2: Recommended Solvent Systems for Purification
Purification Method
Recommended Solvent System
Typical Ratio (v/v)
Notes
Recrystallization
Hexane / Ethyl Acetate
5:1 to 10:1
The optimal ratio should be determined by small-scale solubility tests.
Column Chromatography
Hexane / Ethyl Acetate
9:1 to 4:1
The polarity can be gradually increased during elution to improve separation.
Thin Layer Chromatography
Hexane / Ethyl Acetate
4:1
Adjust ratio to achieve an Rf of ~0.3-0.4 for the product.
Visualizations
Optimization
Technical Support Center: Scaling Up the Synthesis of Diphenyl(p-tolyl)methanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Diphenyl(p-tolyl)methanol. It provides detailed troubleshooting guides and fr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Diphenyl(p-tolyl)methanol. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Diphenyl(p-tolyl)methanol, primarily via the Grignard reaction, which is the most common and scalable synthetic route.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
Failure of Grignard Reagent Formation: • Presence of moisture in glassware, solvents, or reagents. • Passivated magnesium surface (oxide layer). • Impure starting materials (e.g., wet p-bromotoluene or benzophenone).
Ensure Anhydrous Conditions: • Flame-dry all glassware under vacuum or oven-dry overnight at >120°C and cool under an inert atmosphere (nitrogen or argon). • Use anhydrous solvents (e.g., diethyl ether or THF) from a freshly opened bottle or distilled from a suitable drying agent.Activate Magnesium: • Use fresh, shiny magnesium turnings. • Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical stirring/crushing a piece of magnesium in the flask before adding the halide.[1][2]
Side Reactions: • Wurtz-type coupling of the Grignard reagent with unreacted p-bromotoluene. • Reaction of the Grignard reagent with atmospheric carbon dioxide.
Control Reaction Conditions: • Add the p-bromotoluene solution dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize coupling.[2] • Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Formation of Significant Impurities
Biphenyl Formation: • Coupling of phenylmagnesium bromide (if formed from an impurity) with bromobenzene (if used as a starting material for a similar synthesis). In this specific synthesis, the analogous impurity would be 4,4'-dimethylbiphenyl from the coupling of p-tolylmagnesium bromide with p-bromotoluene.
Purification: • Biphenyl and its derivatives can often be removed by recrystallization from a suitable solvent system (e.g., petroleum ether or hexanes), as they are typically more soluble than the desired triarylmethanol product.[1][3]
Unreacted Starting Materials: • Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing.
Optimize Reaction Parameters: • Ensure the reaction goes to completion by monitoring with TLC. • Maintain a gentle reflux during the Grignard reagent formation and the subsequent reaction with benzophenone.[4] • Use efficient mechanical stirring, especially at a larger scale.
Reaction Fails to Initiate
Passivated Magnesium Surface: • A layer of magnesium oxide on the turnings prevents the reaction from starting.
Activation of Magnesium: • Add a small crystal of iodine (the color will disappear upon initiation). • Add a few drops of 1,2-dibromoethane. • Gently heat the flask. • Use an ultrasonic bath. • Mechanically crush a piece of magnesium in the flask.[1][2]
Wet Solvents or Reagents: • Traces of water will quench the Grignard reagent as it forms.
Strict Anhydrous Technique: • Ensure all solvents and reagents are scrupulously dried.[5]
Exothermic Reaction Becomes Uncontrollable
Rapid Addition of Reagents: • Adding the p-bromotoluene or benzophenone solution too quickly can lead to a dangerous exotherm.
Controlled Addition and Cooling: • Add reagents dropwise using an addition funnel. • Have an ice bath ready to cool the reaction if it becomes too vigorous.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Diphenyl(p-tolyl)methanol on a larger scale?
A1: The most common and scalable method is the Grignard reaction. This involves the preparation of a Grignard reagent, p-tolylmagnesium bromide, from p-bromotoluene and magnesium metal, followed by its reaction with benzophenone.[6]
Q2: Why is it crucial to maintain anhydrous conditions during the Grignard synthesis?
A2: Grignard reagents are highly reactive and are strong bases. They will react with any protic source, such as water, which will quench the reagent and prevent it from reacting with the benzophenone, leading to a failed reaction or low yield.[1][5]
Q3: How can I be sure my Grignard reagent has formed?
A3: The initiation of the Grignard reaction is usually indicated by the disappearance of the iodine color (if used as an activator), the formation of a cloudy or brownish-gray solution, and gentle refluxing of the ether solvent due to the exothermic nature of the reaction.[7]
Q4: What are the main byproducts to expect in this synthesis?
A4: The primary byproduct is typically 4,4'-dimethylbiphenyl, formed from the Wurtz-type coupling of p-tolylmagnesium bromide with unreacted p-bromotoluene. Unreacted starting materials may also be present.[2]
Q5: What is the best way to purify the final product?
A5: Recrystallization is a common and effective method for purifying Diphenyl(p-tolyl)methanol. A solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures should be chosen. Petroleum ether or hexanes can be used to wash the crude product to remove nonpolar impurities like biphenyl derivatives.[1][3]
Experimental Protocol: Grignard Synthesis of Diphenyl(p-tolyl)methanol
This protocol is a general guideline and may require optimization for specific scales.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (1x scale)
Moles (1x scale)
Magnesium Turnings
24.31
2.67 g
0.11 mol
p-Bromotoluene
171.04
17.1 g (11.5 mL)
0.10 mol
Benzophenone
182.22
18.2 g
0.10 mol
Anhydrous Diethyl Ether
74.12
~250 mL
-
Iodine
253.81
1-2 small crystals
-
10% Sulfuric Acid
98.08
As needed
-
Saturated Sodium Bicarbonate Solution
84.01
As needed
-
Saturated Sodium Chloride Solution (Brine)
58.44
As needed
-
Anhydrous Sodium Sulfate
142.04
As needed
-
Petroleum Ether or Hexane
-
As needed for washing
-
Procedure:
Preparation of p-Tolylmagnesium Bromide (Grignard Reagent):
Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
Add approximately 50 mL of anhydrous diethyl ether to the flask.
Dissolve p-bromotoluene in 100 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
Add a small portion (about 10%) of the p-bromotoluene solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle boiling of the ether. If the reaction does not start, gentle warming or other activation methods may be necessary.[1][2]
Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Reaction with Benzophenone:
Dissolve benzophenone in 100 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
Cool the Grignard reagent solution in an ice bath.
Slowly add the benzophenone solution to the stirred Grignard reagent. A color change (often to a deep red or purple) and the formation of a precipitate are typically observed.[8]
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for at least one hour.
Work-up and Purification:
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 10% sulfuric acid to dissolve the magnesium salts.
Transfer the mixture to a separatory funnel. Separate the ether layer.
Extract the aqueous layer with two portions of diethyl ether.
Combine all the ether layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
Dry the ether solution over anhydrous sodium sulfate.
Filter off the drying agent and remove the ether by rotary evaporation to yield the crude product.
Wash the crude solid with cold petroleum ether or hexane to remove nonpolar impurities.[1][3]
Recrystallize the solid from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure Diphenyl(p-tolyl)methanol.
Visualizations
Caption: Experimental workflow for the synthesis of Diphenyl(p-tolyl)methanol.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Technical Support Center: Diphenyl(p-tolyl)methanol Synthesis
This technical support guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols for the synthesis of diphenyl(p-tolyl)methanol, primarily focusing on the Grignard reaction path...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols for the synthesis of diphenyl(p-tolyl)methanol, primarily focusing on the Grignard reaction pathway.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of diphenyl(p-tolyl)methanol via the Grignard reaction.
Question/Issue
Potential Cause & Solution
Why is my Grignard reaction not starting?
1. Presence of Moisture: Grignard reagents are highly reactive with protic solvents like water.[1] Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, and protect the reaction from atmospheric moisture with a drying tube.[1][2] 2. Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction.[2][3] Solution: Activate the magnesium by gently crushing the turnings with a glass rod in the flask to expose a fresh surface.[3][4] Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also initiate the reaction.[2][3] Warming the flask gently with your hands or a warm water bath can also help.[4][5]
How can I control a reaction that is too vigorous?
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic. Solution: Control the reaction rate by adding the reagents (p-bromotoluene or benzophenone solution) dropwise.[5] Immerse the reaction flask in an ice-water bath to moderate the temperature and prevent the solvent from boiling too vigorously.[4][5]
My final product is contaminated with a significant amount of biphenyl byproduct. How can I avoid this?
Side Reaction: The primary impurity is often a biphenyl compound (in this case, 4,4'-dimethylbiphenyl or biphenyl), formed by the reaction of the Grignard reagent with unreacted aryl halide.[4] Solution: To minimize this, add the p-bromotoluene solution slowly and dropwise to the magnesium suspension.[2][4] This ensures the aryl halide concentration remains low, favoring reaction with magnesium over the already-formed Grignard reagent.
What is the best way to purify the crude diphenyl(p-tolyl)methanol?
Solubility Differences: The desired alcohol product and the nonpolar biphenyl byproduct have different solubilities. Solution:Trituration is highly effective. Grind the crude solid in a nonpolar solvent like petroleum ether or ligroin.[1] The biphenyl impurity will dissolve, while the desired product, diphenyl(p-tolyl)methanol, is largely insoluble and can be collected by filtration.[1][4] Alternatively, recrystallization from a solvent such as 2-propanol or ethanol can yield a pure crystalline product.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing diphenyl(p-tolyl)methanol?
A1: The most prevalent method is the Grignard reaction. This involves preparing a Grignard reagent, p-tolylmagnesium bromide, from p-bromotoluene and magnesium metal, followed by its reaction with benzophenone in an anhydrous ether solvent.[8][9]
Q2: Why are anhydrous (dry) conditions absolutely critical for a Grignard reaction?
A2: Grignard reagents are potent nucleophiles and strong bases. They react readily with acidic protons, such as those in water or alcohols.[1] If moisture is present, the Grignard reagent will be protonated and destroyed (quenched), preventing it from reacting with the target benzophenone and drastically reducing the yield.[1][2][3]
Q3: What are the tell-tale signs that my Grignard reagent formation has successfully initiated?
A3: Several signs indicate the reaction has started. The solution may become slightly cloudy or grayish, you may see small bubbles forming on the surface of the magnesium turnings, and the ether solvent will begin to reflux gently without external heating due to the exothermic nature of the reaction.[1][5][9] If you used iodine as an initiator, its characteristic purple/brown color will fade.[1][3]
Q4: During the addition of benzophenone, a white or pinkish solid precipitated. Is this normal?
A4: Yes, this is expected. The initial product of the Grignard addition to benzophenone is a magnesium alkoxide salt. This salt is often insoluble in diethyl ether and precipitates out of the solution.[5] The characteristic pink or red color that may appear is also a known observation for this type of reaction intermediate.[10]
Q5: What is the purpose of the acidic workup step (e.g., adding HCl or H₂SO₄) at the end of the reaction?
A5: The acidic workup serves two primary purposes. First, it protonates the magnesium alkoxide salt intermediate to yield the final tertiary alcohol product, diphenyl(p-tolyl)methanol.[2][9] Second, it quenches any unreacted Grignard reagent and dissolves the remaining magnesium metal, which facilitates the separation of the organic product.[2][9]
Experimental Protocols & Data
Protocol: Grignard Synthesis of Diphenyl(p-tolyl)methanol
This protocol details the synthesis from p-bromotoluene and benzophenone.
1. Apparatus Setup and Reagent Preparation:
All glassware (round-bottom flask, addition funnel, condenser) must be thoroughly dried in an oven at >100°C for several hours or flame-dried under a stream of inert gas and allowed to cool to room temperature.
Assemble the apparatus quickly and protect it from atmospheric moisture using calcium chloride drying tubes.[1]
Prepare a solution of p-bromotoluene in anhydrous diethyl ether in the sealed addition funnel.
In a separate dry flask, dissolve benzophenone in anhydrous diethyl ether.[6]
2. Grignard Reagent Formation:
Place magnesium turnings in the reaction flask. Add a small crystal of iodine if desired for initiation.
Add a small portion (~10%) of the p-bromotoluene solution to the magnesium. Wait for signs of reaction initiation (cloudiness, bubbling, gentle reflux).[1][5] If the reaction does not start, gently warm the flask or crush the magnesium with a dry glass rod.[4]
Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[6]
After the addition is complete, reflux the mixture gently for an additional 30 minutes to ensure complete formation of the Grignard reagent.[5]
3. Reaction with Benzophenone:
Cool the flask containing the p-tolylmagnesium bromide solution to room temperature or in an ice bath.
Slowly add the benzophenone solution dropwise from an addition funnel.[6] A color change and the formation of a precipitate will be observed.[6][10]
After the addition is complete, stir the mixture at room temperature for 15-30 minutes.
4. Workup and Isolation:
Cool the reaction mixture in an ice bath and slowly add dilute acid (e.g., 3M HCl) dropwise to quench the reaction and dissolve the magnesium salts.[2]
Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
Extract the aqueous layer with two small portions of ether to recover any dissolved product.[1]
Combine all organic layers, wash with saturated sodium chloride solution (brine), and dry over an anhydrous drying agent like anhydrous calcium chloride or sodium sulfate.[1][6]
5. Purification:
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude solid.
Purify the crude product by trituration with cold petroleum ether or by recrystallization from a suitable solvent like 2-propanol to yield pure diphenyl(p-tolyl)methanol.[1][6]
Data Presentation: Reaction Parameter Optimization
Optimizing a Grignard reaction involves balancing several factors. The following table summarizes key parameters and their typical ranges.
Parameter
Condition / Reagent
Rationale & Optimization Goal
Solvent
Anhydrous Diethyl Ether or THF
Must be aprotic and able to solvate the Grignard reagent. Diethyl ether is common due to its low boiling point, but THF's higher boiling point can be useful for less reactive halides.[1]
Temperature
Reflux of Ether (~35°C)
Gentle reflux is sufficient for reagent formation. Reaction with the ketone is often done at 0°C to room temperature to control the exothermic reaction.
Reactant Ratio
Slight excess of Mg (~1.1 eq.)
Ensures complete consumption of the more expensive p-bromotoluene.
Reactant Ratio
Grignard to Ketone (~1.1 eq.)
A slight excess of the Grignard reagent ensures the complete conversion of the benzophenone.
Addition Rate
Slow, dropwise addition
Crucial for controlling exothermicity and minimizing the formation of biphenyl byproducts.[2][4]
Yield
70-90% (Typical)
Yields are highly dependent on maintaining strict anhydrous conditions and effective purification to remove byproducts.
Visual Guides and Workflows
Diagrams
Caption: Experimental workflow for Diphenyl(p-tolyl)methanol synthesis.
Caption: Troubleshooting logic tree for the Grignard reaction.
Caption: Simplified reaction pathway for diphenyl(p-tolyl)methanol synthesis.
Enhancing the stability of Diphenyl(p-tolyl)methanol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Diphenyl(p-tolyl)methanol in solution. Below you will find trou...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Diphenyl(p-tolyl)methanol in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Diphenyl(p-tolyl)methanol degradation in solution?
A1: The primary degradation pathway for Diphenyl(p-tolyl)methanol, a triarylmethanol, is through the formation of a resonance-stabilized tertiary carbocation. This process is significantly accelerated under acidic conditions, where the hydroxyl group is protonated, creating a good leaving group (water). The resulting carbocation is highly reactive and can undergo further reactions, leading to the formation of degradation products.
Q2: How does the choice of solvent affect the stability of Diphenyl(p-tolyl)methanol?
A2: The choice of solvent can significantly impact the stability of Diphenyl(p-tolyl)methanol. Polar protic solvents, such as alcohols, can facilitate the formation of the carbocation intermediate through solvation and may participate in substitution reactions. Aprotic solvents of low polarity are generally preferred for enhancing stability. However, the solubility of the compound in such solvents should be considered.[1]
Q3: My solution of Diphenyl(p-tolyl)methanol is turning yellow. What could be the cause?
A3: A yellow discoloration can be an indication of degradation. The formation of the triarylmethyl carbocation can sometimes result in colored species. Additionally, oxidation of the molecule, potentially initiated by light or the presence of oxidizing impurities in the solvent, can lead to colored degradation products. It is advisable to store solutions in the dark and use high-purity, degassed solvents.
Q4: Can I use a buffer to improve the stability of my Diphenyl(p-tolyl)methanol solution?
A4: Yes, using a buffer to maintain a neutral or slightly alkaline pH can significantly enhance the stability of Diphenyl(p-tolyl)methanol by preventing acid-catalyzed degradation. The optimal pH is typically in the neutral to slightly basic range. However, strong bases should be avoided as they can also promote degradation.[2]
Q5: What are the recommended storage conditions for a stock solution of Diphenyl(p-tolyl)methanol?
A5: To maximize stability, stock solutions of Diphenyl(p-tolyl)methanol should be stored at low temperatures (e.g., 2-8 °C or -20 °C), protected from light by using amber vials or wrapping the container in aluminum foil, and tightly sealed to prevent solvent evaporation and exposure to air (oxygen). For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Precipitate forms in the solution upon storage.
1. The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature. 2. Degradation of the compound to less soluble products.
1. Gently warm the solution to redissolve the precipitate before use. Consider preparing a more dilute stock solution. 2. Analyze the precipitate to identify if it is the parent compound or a degradant. If it is a degradant, the storage conditions need to be optimized (see FAQs).
Inconsistent results in bioassays.
1. Degradation of the compound in the assay medium. 2. Inaccurate concentration of the stock solution due to degradation.
1. Assess the stability of Diphenyl(p-tolyl)methanol in the assay medium by incubating it for the duration of the experiment and analyzing for degradation. 2. Prepare fresh stock solutions more frequently and verify the concentration by a suitable analytical method (e.g., HPLC-UV) before use.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Degradation of the compound has occurred.
1. Identify the degradation products if possible using techniques like mass spectrometry. 2. Review the handling and storage procedures of the solution. Implement stabilization strategies such as using aprotic solvents, buffering the pH, and protecting from light and air.
Predicted Stability of Diphenyl(p-tolyl)methanol in Common Solvents
The following table provides a qualitative prediction of the stability of Diphenyl(p-tolyl)methanol in various solvents based on general chemical principles for triarylmethanols.
Solvent
Solvent Type
Predicted Stability
Reasoning
Dichloromethane (DCM)
Aprotic, Low Polarity
High
Low polarity and aprotic nature minimize carbocation formation.
Tetrahydrofuran (THF)
Aprotic, Polar
Moderate
Polar nature may slightly promote ionization, but the absence of protons is favorable.
Acetonitrile (ACN)
Aprotic, Polar
Moderate
Similar to THF, its polarity could play a role, but it is aprotic.
Dimethyl Sulfoxide (DMSO)
Aprotic, Polar
Moderate to Low
Highly polar, which can stabilize the carbocation intermediate. Also, ensure the use of dry DMSO as water can promote hydrolysis.
Methanol (MeOH)
Protic, Polar
Low
The protic nature can facilitate protonation of the hydroxyl group, leading to carbocation formation and potential reaction with the solvent.
Water (with acid)
Protic, Polar
Very Low
Acidic conditions will rapidly promote the formation of the stable carbocation, leading to fast degradation.
Water (buffered at pH 7)
Protic, Polar
Moderate
Neutral pH will mitigate acid-catalyzed degradation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of Diphenyl(p-tolyl)methanol
This protocol describes the preparation of a stock solution with enhanced stability.
Solvent Selection: Choose a dry, aprotic solvent of the lowest possible polarity in which the compound is sufficiently soluble (e.g., Dichloromethane or Tetrahydrofuran).
Degassing the Solvent: To remove dissolved oxygen, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes.
Weighing the Compound: Accurately weigh the desired amount of Diphenyl(p-tolyl)methanol in a clean, dry amber glass vial.
Dissolution: Add the degassed solvent to the vial to achieve the target concentration. If necessary, gently sonicate the vial to aid dissolution.
Inert Atmosphere: Flush the headspace of the vial with the inert gas.
Sealing and Storage: Tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE). Store the solution at the recommended temperature (e.g., -20°C) and protected from light.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to determine the stability of Diphenyl(p-tolyl)methanol under your specific experimental conditions.[3] This is a crucial step in understanding the degradation profile of the molecule.[4]
Sample Preparation: Prepare several identical solutions of Diphenyl(p-tolyl)methanol in your experimental solvent system (e.g., cell culture medium, buffer).
Stress Conditions: Expose the solutions to a range of stress conditions. It is recommended to aim for 5-20% degradation.[5]
Acidic Condition: Add a small amount of a dilute acid (e.g., 0.1 M HCl).
Basic Condition: Add a small amount of a dilute base (e.g., 0.1 M NaOH).
Oxidative Condition: Add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂).
Thermal Stress: Incubate a sample at an elevated temperature (e.g., 60°C).
Photostability: Expose a sample to a light source (e.g., a UV lamp or direct sunlight).
Control: Keep one sample under your standard experimental conditions.
Time Points: Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
Analysis: Analyze the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Evaluation: Quantify the amount of remaining Diphenyl(p-tolyl)methanol and any major degradation products at each time point. This will allow you to determine the degradation rate under each condition.
Visualizations
Caption: Acid-catalyzed degradation of Diphenyl(p-tolyl)methanol.
Caption: Workflow for assessing and improving stability.
A Comparative Analysis of the Reactivity of Diphenyl(p-tolyl)methanol and Triphenylmethanol
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the reactivity of diphenyl(p-tolyl)methanol and triphenylmethanol, focusing on SN1 solvolysis reactions. The in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of diphenyl(p-tolyl)methanol and triphenylmethanol, focusing on SN1 solvolysis reactions. The inclusion of a p-tolyl group in place of a phenyl group significantly influences the reaction rate, a phenomenon that can be rationalized by considering the electronic effects on the stability of the carbocation intermediate.
Introduction to Reactivity
The reactivity of tertiary alcohols like diphenyl(p-tolyl)methanol and triphenylmethanol in acidic solutions is predominantly governed by the rate of formation of the corresponding carbocation intermediate. This process is the rate-determining step in unimolecular nucleophilic substitution (SN1) reactions. The stability of the carbocation formed upon protonation of the hydroxyl group and subsequent loss of water dictates the overall reaction rate. A more stable carbocation will form more readily, leading to a faster reaction.
The key difference between diphenyl(p-tolyl)methanol and triphenylmethanol lies in the substitution on one of the phenyl rings. The p-tolyl group in diphenyl(p-tolyl)methanol possesses a methyl group at the para position. This methyl group is electron-donating through an inductive effect, which helps to stabilize the positive charge of the carbocation intermediate. In contrast, triphenylmethanol has three phenyl groups, which stabilize the carbocation through resonance, but lacks the additional inductive stabilization afforded by the p-methyl group. Consequently, diphenyl(p-tolyl)methanol is expected to exhibit greater reactivity in SN1 reactions compared to triphenylmethanol.
Quantitative Reactivity Data
Based on extensive studies of similar benzylic systems, the introduction of a p-methyl group typically accelerates the rate of solvolysis by a significant factor. It is reasonable to infer a similar rate enhancement for diphenyl(p-tolyl)methanol over triphenylmethanol.
Table 1: Predicted Relative Solvolysis Rates
Compound
Structure
Relative Rate (k/k₀)
Triphenylmethanol
C₁₉H₁₆O
1 (Reference)
Diphenyl(p-tolyl)methanol
C₂₀H₁₈O
> 1
Note: The relative rate for diphenyl(p-tolyl)methanol is predicted to be greater than 1 based on the electron-donating nature of the p-tolyl group.
Experimental Protocols
To experimentally determine and compare the reaction rates of diphenyl(p-tolyl)methanol and triphenylmethanol, a solvolysis experiment can be conducted. The following protocol outlines a general procedure for monitoring the reaction kinetics.
Objective: To determine the first-order rate constants for the solvolysis of diphenyl(p-tolyl)methanol and triphenylmethanol in an acidic aqueous ethanol solution.
Materials:
Diphenyl(p-tolyl)methanol
Triphenylmethanol
Ethanol (95%)
Deionized water
Concentrated Sulfuric Acid (catalyst)
Standardized Sodium Hydroxide solution (e.g., 0.02 M)
Phenolphthalein indicator
Erlenmeyer flasks
Burette
Pipettes
Stopwatch
Constant temperature water bath
Procedure:
Preparation of the Reaction Mixture:
Prepare a stock solution of the alcohol (either diphenyl(p-tolyl)methanol or triphenylmethanol) in 95% ethanol. For example, dissolve a known mass of the alcohol in a specific volume of ethanol to achieve a desired concentration (e.g., 0.1 M).
Prepare an acidic aqueous ethanol solvent by mixing known volumes of 95% ethanol, deionized water, and a catalytic amount of concentrated sulfuric acid.
Kinetic Run:
Equilibrate the alcohol solution and the acidic solvent separately in a constant temperature water bath.
To initiate the reaction, rapidly mix a known volume of the alcohol solution with a known volume of the acidic solvent in an Erlenmeyer flask. Start the stopwatch immediately.
At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume (aliquot) of the reaction mixture.
Quenching and Titration:
Immediately quench the reaction in the aliquot by adding it to a flask containing a known volume of a suitable quenching agent (e.g., a cold, neutral solvent like acetone) to stop the reaction.
Add a few drops of phenolphthalein indicator to the quenched sample.
Titrate the acid produced during the solvolysis with the standardized sodium hydroxide solution until a persistent pink endpoint is observed. Record the volume of NaOH used.
Data Analysis:
Repeat the titration for several time points to monitor the progress of the reaction.
The concentration of the alcohol remaining at each time point can be calculated from the amount of acid produced.
Plot the natural logarithm of the concentration of the alcohol (ln[Alcohol]) versus time.
The slope of this plot will be equal to the negative of the first-order rate constant (-k).
Perform the same procedure for the other alcohol under identical conditions.
Comparison:
Compare the determined rate constants (k) for diphenyl(p-tolyl)methanol and triphenylmethanol to quantify their relative reactivity.
Logical Relationship of Reactivity
The enhanced reactivity of diphenyl(p-tolyl)methanol over triphenylmethanol can be visualized as a logical progression stemming from the electronic nature of the substituent.
Caption: Substituent effect on carbocation stability and reactivity.
This diagram illustrates that an electron-donating substituent like the p-tolyl group increases the stability of the carbocation intermediate, which in turn leads to a higher reaction rate in an SN1 reaction compared to the unsubstituted phenyl group.
Comparative
A Comparative Analysis of the Spectroscopic Signatures of Diphenyl(p-tolyl)methanol and Its Analogues
A detailed examination of the nuclear magnetic resonance, infrared, and mass spectrometry data of Diphenyl(p-tolyl)methanol alongside its structural relatives, diphenylmethanol and (p-tolyl)methanol, reveals distinct spe...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed examination of the nuclear magnetic resonance, infrared, and mass spectrometry data of Diphenyl(p-tolyl)methanol alongside its structural relatives, diphenylmethanol and (p-tolyl)methanol, reveals distinct spectroscopic fingerprints that are crucial for their identification and characterization in research and drug development.
This guide provides a comprehensive comparison of the spectroscopic properties of Diphenyl(p-tolyl)methanol with its analogues, diphenylmethanol and (p-tolyl)methanol. The structural differences imparted by the progressive substitution of phenyl groups with a p-tolyl group result in predictable and measurable shifts in their respective spectra. These variations, particularly in ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offer valuable insights for researchers engaged in the synthesis, identification, and application of these compounds.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of these compounds are characterized by signals in the aromatic, carbinol proton, and methyl proton regions. The introduction of the electron-donating methyl group on the phenyl ring in (p-tolyl)methanol and Diphenyl(p-tolyl)methanol leads to an upfield shift of the aromatic protons compared to diphenylmethanol.
Compound
Aromatic Protons (ppm)
Carbinol Proton (-CHOH, ppm)
Methyl Protons (-CH₃, ppm)
Hydroxyl Proton (-OH, ppm)
Diphenyl(p-tolyl)methanol
7.15-7.35 (m)
-
2.36 (s)
2.21 (s)
Diphenylmethanol
7.25-7.45 (m)
5.85 (d)
-
2.18 (d)
(p-tolyl)methanol
7.29 (d), 7.17 (d)
4.65 (s)
2.35 (s)
1.75 (s)
¹³C NMR Spectral Data Comparison
In the ¹³C NMR spectra, the chemical shifts of the carbon atoms are influenced by the electronic environment. The presence of the p-tolyl group in Diphenyl(p-tolyl)methanol and (p-tolyl)methanol affects the chemical shifts of the aromatic carbons and introduces a characteristic signal for the methyl carbon.
The IR spectra of all three compounds exhibit a characteristic broad absorption band for the O-H stretching vibration of the alcohol group. The aromatic C-H and C=C stretching vibrations are also prominent.
Compound
O-H Stretch (cm⁻¹)
Aromatic C-H Stretch (cm⁻¹)
C=C Stretch (Aromatic) (cm⁻¹)
C-O Stretch (cm⁻¹)
Diphenyl(p-tolyl)methanol
~3400-3500 (broad)
~3020-3080
~1600, 1490
~1010-1030
Diphenylmethanol
3200-3600 (broad)
3000-3100
1500-1600
~1015-1040
(p-tolyl)methanol
~3330 (broad)
~3020
~1615, 1515
~1015
Mass Spectrometry (MS) Data Comparison
Electron ionization mass spectrometry of these alcohols typically results in the fragmentation of the molecule. The molecular ion peak (M⁺) may be observed, but it is often weak. Common fragmentation pathways involve the loss of a water molecule, a phenyl group, or a tolyl group.
The spectroscopic data presented in this guide are typically acquired using standard laboratory instrumentation and procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS), and is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Visualization of Structural Relationships
The following diagram illustrates the structural relationship between Diphenyl(p-tolyl)methanol and its analogues, highlighting the systematic replacement of phenyl groups.
A Comparative Guide to Purity Assessment of Diphenyl(p-tolyl)methanol: HPLC vs. GC and qNMR
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive c...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Diphenyl(p-tolyl)methanol. This analysis is supported by detailed experimental protocols and a comparative summary of the performance of each technique.
Diphenyl(p-tolyl)methanol is a triarylmethanol, a class of compounds often synthesized via Grignard reactions. A common synthetic route involves the reaction of a phenylmagnesium halide with a substituted benzophenone or a benzoate ester.[1][2] This synthesis can lead to several process-related impurities, including unreacted starting materials, byproducts like biphenyl (from the coupling of the Grignard reagent), and other side-reaction products.[3] An effective analytical method must be able to separate and quantify these potential impurities from the main compound.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis in terms of sensitivity, accuracy, and throughput. HPLC, GC, and qNMR each offer distinct advantages and disadvantages for the analysis of Diphenyl(p-tolyl)methanol.
Feature
HPLC-UV
GC-FID
qNMR
Principle
Separation based on polarity and interaction with a stationary phase in a liquid mobile phase, with detection by UV absorbance.
Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with detection by flame ionization.[1][4]
Quantitative determination based on the relationship between the integrated NMR signal intensity and the number of protons, using a certified internal standard.[5][6]
Analytes
A broad range of compounds, including non-volatile and thermally labile ones.[7][8]
Volatile and thermally stable compounds.[9] Derivatization may be required for non-volatile compounds.[4][10]
Molecules with NMR-active nuclei (e.g., ¹H, ¹³C).[11]
Sample Preparation
Minimal sample preparation, usually dissolution in a suitable mobile phase component.
Typically requires dissolution in a volatile solvent.
Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[12]
Sensitivity
Generally high, with UV detection being very sensitive for compounds with chromophores.
Very high sensitivity, especially with a Flame Ionization Detector (FID) for organic compounds.[8]
Lower sensitivity compared to chromatographic techniques, typically requiring more sample.
Resolution
High resolving power, capable of separating closely related structural analogues.
Dependent on the magnetic field strength and the complexity of the spectra. Signal overlap can be a challenge.[11]
Quantification
Typically requires a reference standard for each impurity for accurate quantification. Relative purity is often determined by area percent.
Similar to HPLC, requires reference standards for accurate quantification.[9]
Provides a direct and absolute measure of purity against a certified internal standard without the need for a standard of the analyte itself.[12][13]
Analysis Time
Can range from a few minutes to over an hour, depending on the complexity of the separation.[14]
Generally faster than HPLC for comparable separations of volatile compounds.[7]
Relatively fast data acquisition, but sample preparation can be more time-consuming.
Destructive
Yes, the sample is consumed during the analysis.
Yes, the sample is consumed.
No, the sample can be recovered after analysis.[5]
Experimental Protocols
HPLC-UV Method for Purity Assessment
This protocol describes a reversed-phase HPLC method suitable for the purity assessment of Diphenyl(p-tolyl)methanol.
Instrumentation:
HPLC system with a UV detector
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Data acquisition and processing software
Reagents:
Mobile Phase A: Water (HPLC grade)
Mobile Phase B: Acetonitrile (HPLC grade)
Solvent for sample preparation: Acetonitrile or a mixture of acetonitrile and water.
Procedure:
Sample Preparation: Accurately weigh approximately 10 mg of the Diphenyl(p-tolyl)methanol sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
Instrumental Parameters:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
UV Detection Wavelength: 220 nm (where the aromatic rings have strong absorbance).
Gradient Elution:
Start with 60% B, hold for 2 minutes.
Linearly increase to 95% B over 15 minutes.
Hold at 95% B for 5 minutes.
Return to 60% B and equilibrate for 5 minutes.
Data Analysis: The purity of Diphenyl(p-tolyl)methanol is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. For higher accuracy, an external standard method with a certified reference standard of Diphenyl(p-tolyl)methanol should be used.
Gas Chromatography (GC-FID) Method
Given the relatively high boiling point of Diphenyl(p-tolyl)methanol, a high-temperature GC method would be required.
Instrumentation:
Gas chromatograph with a Flame Ionization Detector (FID)
Capillary column suitable for high-temperature analysis (e.g., a polyphenylmethylsiloxane phase)
Procedure:
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or toluene to a concentration of about 1 mg/mL.
Instrumental Parameters:
Inlet Temperature: 280 °C
Injection Volume: 1 µL (split injection)
Carrier Gas: Helium at a constant flow.
Oven Temperature Program:
Initial temperature: 150 °C, hold for 2 minutes.
Ramp: 15 °C/min to 300 °C.
Hold at 300 °C for 10 minutes.
Detector Temperature: 320 °C
Data Analysis: Purity is assessed by the area percent method, where the area of the main peak is divided by the total area of all peaks.
Quantitative NMR (qNMR) Spectroscopy
qNMR provides an absolute purity value without the need for a specific reference standard of the analyte.[12]
Instrumentation:
NMR spectrometer (400 MHz or higher recommended)
Reagents:
Deuterated solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, 1,4-dinitrobenzene).
Procedure:
Sample Preparation: Accurately weigh about 10-20 mg of the Diphenyl(p-tolyl)methanol sample and a similar, accurately weighed amount of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.
NMR Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions, ensuring a long relaxation delay (e.g., 5 times the longest T1) to allow for complete magnetization recovery.
Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte is calculated using the following formula:
The following diagram illustrates the typical workflow for the purity assessment of Diphenyl(p-tolyl)methanol using HPLC.
Caption: Workflow for HPLC Purity Assessment of Diphenyl(p-tolyl)methanol.
Conclusion
For the routine purity assessment of Diphenyl(p-tolyl)methanol, HPLC-UV offers a robust and sensitive method capable of separating a wide range of potential impurities. Its high resolution makes it particularly suitable for identifying and quantifying closely related substances that may be present from the synthesis.
GC-FID is a viable alternative if the primary impurities are volatile. However, the high boiling point of the analyte itself requires high operating temperatures, which might not be suitable for all potential thermally labile impurities.
qNMR stands out as a powerful technique for providing an absolute purity value without the need for a specific reference standard of Diphenyl(p-tolyl)methanol. This makes it an excellent orthogonal technique for verifying the purity determined by chromatographic methods and for the certification of reference materials. While less sensitive than HPLC or GC, its direct quantification capability is a significant advantage.[12][13]
Ultimately, a combination of these techniques can provide the most comprehensive purity profile. For example, HPLC or GC can be used for initial screening and impurity identification, while qNMR can be employed for the accurate determination of the absolute purity of the main component.
A Comparative Guide to the Identification of Diphenyl(p-tolyl)methanol: GC-MS and Alternative Methods
This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the identification and analysis of Diphenyl(p-tolyl)methanol. It is intended for research...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the identification and analysis of Diphenyl(p-tolyl)methanol. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable methods for characterizing this and similar small molecules. The following sections detail experimental protocols, present comparative data, and offer guidance on selecting the most appropriate technique for specific analytical challenges.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1] For Diphenyl(p-tolyl)methanol, which is thermally stable and sufficiently volatile, GC-MS provides excellent sensitivity and structural information for unambiguous identification.[2]
Experimental Protocol
a) Sample Preparation:
Weigh approximately 1 mg of the Diphenyl(p-tolyl)methanol sample into a 2 mL autosampler vial.
Add 1 mL of a suitable solvent, such as Dichloromethane or Ethyl Acetate, to dissolve the sample completely.
Vortex the vial for 30 seconds to ensure a homogenous solution.
If the sample matrix is complex (e.g., from a reaction mixture), a filtration step using a 0.22 µm syringe filter may be necessary to remove particulate matter.[3]
b) Instrumentation and Parameters:
A standard GC-MS system, such as an Agilent Gas Chromatograph coupled with a Mass Selective Detector, can be utilized.[4]
Gas Chromatograph (GC) Conditions:
Column: HP-5MS methyl-siloxane column (30 m length x 250 µm inner diameter x 0.25 µm film thickness).[4]
Solvent Delay: 4 minutes (to prevent filament damage from the solvent peak).[4]
GC-MS Experimental Workflow
Caption: Workflow for the identification of Diphenyl(p-tolyl)methanol using GC-MS.
Data Presentation: GC-MS of Diphenyl(p-tolyl)methanol
The identity of Diphenyl(p-tolyl)methanol is confirmed by its characteristic retention time and mass spectrum. The electron ionization process causes the molecule to fragment in a reproducible manner, which serves as a chemical fingerprint.[6]
The peak corresponding to the intact molecule. Its presence is crucial for confirming molecular weight.[8]
Key Fragment Ions (m/z)
197, 105, 77, 119
These fragments result from the cleavage of the parent molecule. The ion at m/z 197 likely corresponds to the loss of the tolyl group, and m/z 105 corresponds to the benzoyl cation.[8]
Base Peak
m/z 197
The most abundant ion in the spectrum, used for normalization.[8]
Note: Retention time is dependent on the specific column and conditions used and must be determined experimentally with a reference standard.
Comparison with Alternative Analytical Methods
While GC-MS is highly effective, other techniques offer different advantages and may be more suitable depending on the experimental context, such as sample properties or the need for quantitative versus qualitative data.[9]
Logical Framework for Method Selection
Caption: Decision tree for selecting an analytical method for small molecule analysis.
a) High-Performance Liquid Chromatography (HPLC)
HPLC is a separation technique that uses a liquid mobile phase and is ideal for compounds that are non-volatile, thermally unstable, or have a high molecular weight.[2] For triarylmethanol compounds, HPLC coupled with a UV or MS detector is a common and powerful alternative to GC-MS.[10][11]
HPLC-UV: This configuration is robust and cost-effective for quantitative analysis, provided the analyte has a suitable chromophore for UV detection.[12][13] Diphenyl(p-tolyl)methanol, with its aromatic rings, is well-suited for UV detection.
HPLC-MS (LC-MS): Coupling HPLC with a mass spectrometer provides the high specificity of mass analysis, allowing for definitive identification and quantification, even in complex matrices.[14] Ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used, which are "softer" than EI and often preserve the molecular ion.[15]
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for the complete structural elucidation of pure compounds.[16] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation. While not typically used for the primary analysis of complex mixtures without prior separation, it is the gold standard for characterizing reference standards and resolving structural ambiguities.[8][17]
Comparative Summary of Analytical Techniques
Feature
GC-MS
HPLC-UV / HPLC-MS
NMR Spectroscopy
Principle
Separation by boiling point/polarity; Identification by mass fragmentation.
Separation by polarity; Identification by UV absorbance or mass.
Identification by nuclear spin in a magnetic field.
Sample Volatility
Required (analyte must be volatile and thermally stable).[2]
Not required. Ideal for non-volatile or thermally labile compounds.[2]
Not required (sample is dissolved in a suitable deuterated solvent).
Validating the Structure of Diphenyl(p-tolyl)methanol with 1H NMR: A Comparative Guide
For researchers engaged in organic synthesis and drug development, unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers engaged in organic synthesis and drug development, unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating molecular architecture. This guide provides a comprehensive comparison of the experimental 1H NMR data for Diphenyl(p-tolyl)methanol against a structurally similar alternative, Triphenylmethanol, to facilitate the validation of its synthesis and purity.
Comparative 1H NMR Data
The following table summarizes the expected and observed 1H NMR chemical shifts for Diphenyl(p-tolyl)methanol and Triphenylmethanol. This quantitative data allows for a direct comparison to experimental results obtained in the laboratory.
Compound
Proton Type
Expected Chemical Shift (δ, ppm)
Observed Chemical Shift (δ, ppm)
Multiplicity
Integration
Diphenyl(p-tolyl)methanol
-OH
2.0 - 3.0
2.22
Singlet (s)
1H
Ar-H (Phenyl)
7.20 - 7.50
7.26 - 7.43
Multiplet (m)
10H
Ar-H (Tolyl, ortho to C-O)
~7.30
7.29 (d, J=7.5 Hz)
Doublet (d)
2H
Ar-H (Tolyl, meta to C-O)
~7.15
7.18 (d, J=7.9 Hz)
Doublet (d)
2H
-CH3 (Tolyl)
~2.35
2.36
Singlet (s)
3H
Triphenylmethanol
-OH
~2.1
2.84
Singlet (s)
1H
Ar-H
7.20 - 7.40
7.31
Multiplet (m)
15H
Experimental Protocol: 1H NMR Spectroscopy
A standardized protocol for the acquisition of 1H NMR spectra is crucial for obtaining high-quality, reproducible data for structural validation.
1. Sample Preparation:
Weigh approximately 5-10 mg of the synthesized Diphenyl(p-tolyl)methanol.
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
The 1H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.
The spectrometer should be properly shimmed to ensure a homogeneous magnetic field.
Standard acquisition parameters should be used, including a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
3. Data Processing:
The acquired Free Induction Decay (FID) should be Fourier transformed.
The resulting spectrum should be phased and baseline corrected.
The chemical shifts should be referenced to the TMS signal at 0.00 ppm.
Integration of the signals should be performed to determine the relative number of protons for each resonance.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of a synthesized compound, such as Diphenyl(p-tolyl)methanol, using 1H NMR spectroscopy.
Caption: A flowchart outlining the key steps from synthesis to structural confirmation using 1H NMR.
Analysis and Interpretation
The 1H NMR spectrum of Diphenyl(p-tolyl)methanol is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic region will be complex due to the overlapping signals of the two phenyl groups and the tolyl group. The protons on the tolyl group that are ortho and meta to the carbon bearing the hydroxyl group are expected to appear as distinct doublets due to ortho-coupling. The methyl protons of the tolyl group should appear as a singlet in the upfield region, and the hydroxyl proton will also be a singlet, the chemical shift of which can be concentration-dependent.
By carefully comparing the chemical shifts, multiplicities, and integration values of the experimental spectrum to the data presented in the comparison table, researchers can confidently validate the successful synthesis of Diphenyl(p-tolyl)methanol and assess its purity. Any significant deviation from the expected values may indicate the presence of impurities or an incorrect structure, necessitating further investigation.
Comparative
A Comparative Analysis of Triarylmethanols in Catalytic Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. Triarylmethanol derivatives and their precursors have emerged as a versatile class of organoc...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. Triarylmethanol derivatives and their precursors have emerged as a versatile class of organocatalysts, demonstrating significant potential in a range of catalytic reactions, particularly in the realm of asymmetric synthesis. This guide provides an objective comparison of the performance of triarylmethols and related catalysts in key organic transformations, supported by experimental data and detailed protocols.
Triarylmethanols and their in situ generated carbocation intermediates play a crucial role in electrophilic activation. Their application, often in conjunction with chiral Brønsted acids like phosphoric acids, has led to the development of highly enantioselective methodologies for the construction of complex chiral molecules. This guide will delve into their performance in two pivotal reactions: the Friedel-Crafts alkylation and the Michael addition, offering a comparative perspective on their efficacy.
Performance in Catalytic Asymmetric Friedel-Crafts Reactions
The Friedel-Crafts alkylation, a fundamental carbon-carbon bond-forming reaction, has been a key area for the application of triarylmethanol-based catalytic systems. Chiral phosphoric acids (CPAs) are often employed to induce enantioselectivity by forming a chiral ion pair with the in situ generated triarylmethyl carbocation. Below is a comparative summary of the performance of different catalytic systems in the Friedel-Crafts alkylation of various aromatic nucleophiles.
Note: The data presented is a synthesis from multiple sources to provide a comparative overview. Direct comparison should be made with caution due to variations in reaction conditions.
Performance in Catalytic Asymmetric Michael Additions
The Michael addition, another cornerstone of C-C bond formation, has also benefited from the use of triarylmethanol-derived electrophiles, particularly in the form of p-quinone methides (p-QMs) generated in situ. These reactions are often catalyzed by chiral organocatalysts, such as thioureas and phase-transfer catalysts, to achieve high enantioselectivity.
Data Presentation: Asymmetric Michael Addition to p-Quinone Methides
Note: While not all reactions directly involve triarylmethanols as the catalyst, they utilize electrophiles (p-quinone methides) that are structurally related or can be generated from triarylmethanol precursors, showcasing the broader context of their application.
Experimental Protocols
For the purpose of reproducibility and adaptation, detailed experimental methodologies for key reactions are provided below.
General Experimental Protocol for Chiral Phosphoric Acid-Catalyzed Friedel-Crafts Alkylation of Indoles with Triarylmethanols
This protocol is a generalized procedure based on common practices in the cited literature.
Reaction Setup:
To an oven-dried vial charged with a magnetic stir bar is added the chiral phosphoric acid catalyst (5-10 mol%). The vial is sealed and purged with an inert atmosphere (e.g., nitrogen or argon). The triarylmethanol derivative (1.0 equiv.) and the indole (1.2 equiv.) are then added, followed by the solvent (e.g., toluene, dichloromethane, or mesitylene, 0.1 M).
Reaction and Work-up:
The reaction mixture is stirred at the specified temperature (ranging from room temperature to 60 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is directly purified by silica gel column chromatography to afford the desired product.
General Experimental Protocol for Organocatalytic Asymmetric Michael Addition to in situ Generated p-Quinone Methides
This protocol provides a general workflow for the Michael addition of nucleophiles to p-quinone methides generated from triarylmethanol-like precursors.
Reaction Setup:
In an oven-dried vial under an inert atmosphere, the nucleophile (e.g., a 3-substituted oxindole, 1.0 equiv.), the p-quinone methide precursor (1.1 equiv.), and the organocatalyst (e.g., a chiral thiourea or a phase-transfer catalyst, 5-10 mol%) are combined. A suitable solvent (e.g., toluene, THF, or dichloromethane, 0.1 M) is added, and the mixture is cooled to the desired temperature (e.g., -20 °C to room temperature). A base (e.g., K₂CO₃ or Et₃N), if required, is then added.
Reaction and Work-up:
The reaction is stirred at the specified temperature for the indicated time, with progress monitored by TLC. Once the reaction is complete, it is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Visualizing Catalytic Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a general catalytic cycle for a chiral phosphoric acid-catalyzed reaction and a typical experimental workflow.
Caption: General catalytic cycle for a chiral phosphoric acid-catalyzed reaction.
Caption: A typical experimental workflow for catalytic reactions.
The Strategic Advantage of Diphenyl(p-tolyl)methanol in Protecting Group Chemistry
In the landscape of synthetic chemistry, particularly in the assembly of complex molecules such as peptides and oligonucleotides, the judicious selection of protecting groups is paramount. Diphenyl(p-tolyl)methanol, more...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of synthetic chemistry, particularly in the assembly of complex molecules such as peptides and oligonucleotides, the judicious selection of protecting groups is paramount. Diphenyl(p-tolyl)methanol, more commonly utilized in its activated form as the 4-methyltrityl (Mtt) group, has emerged as a valuable tool for the temporary protection of functional groups. Its distinct electronic properties, conferred by the electron-donating p-tolyl substituent, offer a finely tuned acid lability that provides a significant advantage over other triarylmethyl-based protecting groups like the trityl (Trt) and 4-methoxytrityl (Mmt) groups. This guide provides a comparative analysis of the Mtt group, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategies.
Comparative Analysis of Trityl-Type Protecting Groups
The primary advantage of the Mtt group lies in its intermediate acid lability, which allows for its selective removal under conditions that leave other, more robust acid-labile groups, such as tert-butoxycarbonyl (Boc) and tert-butyl (tBu), intact. This orthogonality is crucial for complex synthetic routes that require sequential deprotection steps, such as the on-resin synthesis of branched or cyclic peptides.
The stability of the trityl cation formed during acid-catalyzed deprotection is the key determinant of the lability of these protecting groups. Electron-donating groups on the phenyl rings stabilize the carbocation, thus increasing the rate of cleavage. The general order of acid lability for these commonly used protecting groups is:
This hierarchy allows for a multi-layered protection strategy where each group can be removed selectively.
Quantitative Comparison of Deprotection Conditions
The following table summarizes the typical conditions required for the deprotection of Mtt in comparison to other trityl-based protecting groups, primarily in the context of solid-phase peptide synthesis (SPPS).
More acid-labile than Mtt[5]; can be cleaved with weaker acids.
tert-Butoxycarbonyl (Boc)
Amine
>50% TFA in DCM
30-60 min
Requires strong acid for removal.
Experimental Protocols
Detailed methodologies for the introduction and removal of the Mtt group are crucial for its successful application.
Protocol 1: Synthesis of Fmoc-L-Lys(Mtt)-OH
This protocol describes the introduction of the Mtt protecting group onto the ε-amino group of lysine, followed by the protection of the α-amino group with Fmoc.
Step 1: Synthesis of H-Lys(Mtt)-OH
Suspend L-lysine hydrochloride in a suitable solvent (e.g., a mixture of water and dioxane).
Add a base, such as sodium hydroxide, to neutralize the hydrochloride and deprotonate the amino groups.
Add a solution of 4-methyltrityl chloride (Mtt-Cl) in an organic solvent (e.g., dioxane) dropwise to the lysine solution at room temperature.
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
Acidify the mixture to precipitate the product.
Filter, wash with water, and dry the crude H-Lys(Mtt)-OH.
Step 2: Synthesis of Fmoc-L-Lys(Mtt)-OH
Dissolve H-Lys(Mtt)-OH in a mixture of an organic solvent (e.g., acetone) and water.
Add a base, such as sodium bicarbonate, to adjust the pH.
Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-succinimide) in the organic solvent.
Stir the reaction at room temperature for several hours.
Remove the organic solvent under reduced pressure.
Acidify the aqueous solution to precipitate the product.
Filter, wash with water, and dry the final product, Fmoc-L-Lys(Mtt)-OH. An overall yield of 42% has been reported for this two-step process.[2][3]
Protocol 2: Selective On-Resin Deprotection of the Mtt Group from a Lysine Side Chain
This protocol details the removal of the Mtt group from a peptide synthesized on a solid support, allowing for subsequent modification of the lysine side chain.
Swell the peptide-resin (e.g., 1 g) in dichloromethane (DCM, 10 mL) for 30 minutes.
Drain the solvent.
Add a solution of 1% TFA in DCM (10 mL) to the resin.
Gently agitate the suspension at room temperature. The solution will typically turn yellow due to the formation of the Mtt cation.
After 2 minutes, drain the solution and repeat the treatment with fresh 1% TFA in DCM.
Continue these 2-minute treatments until the solution no longer turns yellow upon addition of the deprotection reagent, indicating complete removal of the Mtt group. This typically requires 5-10 repetitions.[4]
Wash the resin thoroughly with DCM (3 x 10 mL), 10% diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) (3 x 10 mL) to neutralize the resin, and finally with DMF (3 x 10 mL).
The resin is now ready for the subsequent coupling reaction on the deprotected lysine side chain.
Visualizing Workflows and Relationships
The following diagrams illustrate the experimental workflow for utilizing an Mtt-protected amino acid in SPPS and the logical relationship of acid lability among different protecting groups.
A Comparative Guide to the Quantitative Analysis of Diphenyl(p-tolyl)methanol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Diphenyl(p-tolyl)methanol, a key intermediate in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Diphenyl(p-tolyl)methanol, a key intermediate in various chemical syntheses. The primary focus is on UV-Vis spectroscopy, with a comparative evaluation against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID). This document is intended to assist researchers in selecting the most suitable analytical technique for their specific needs, supported by experimental protocols and performance data.
Introduction
Diphenyl(p-tolyl)methanol is a tertiary alcohol whose accurate quantification is crucial for process monitoring, quality control, and reaction kinetics studies. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide objectively compares the performance of UV-Vis spectroscopy with the more selective chromatographic techniques of HPLC and GC-FID.
Methodology Comparison
The following sections detail the principles and typical performance characteristics of each analytical technique for the quantification of Diphenyl(p-tolyl)methanol. While specific validated methods for this particular analyte are not widely published, the presented data is based on established analytical practices for structurally similar aromatic alcohols and serves as a reliable benchmark for comparison.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a widely accessible technique that relies on the absorption of ultraviolet or visible light by the analyte. For Diphenyl(p-tolyl)methanol, the aromatic rings constitute the primary chromophore responsible for UV absorption.
Principle: The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Advantages:
Simple, rapid, and cost-effective.
Requires minimal sample preparation for pure samples.
High throughput for routine analysis.
Limitations:
Lower selectivity; susceptible to interference from other UV-absorbing compounds in the sample matrix.
Generally lower sensitivity compared to chromatographic methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is well-suited for the analysis of non-volatile or thermally labile compounds like Diphenyl(p-tolyl)methanol.
Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is commonly used for quantification.
Advantages:
High selectivity and resolution, allowing for the separation of the analyte from impurities.
High sensitivity and accuracy.
Applicable to a wide range of compounds.
Limitations:
More complex instrumentation and higher operational costs compared to UV-Vis spectroscopy.
Requires method development and validation.
Longer analysis time per sample.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for the analysis of volatile compounds. While Diphenyl(p-tolyl)methanol has a relatively high boiling point, it can be analyzed by GC, often with derivatization to improve volatility and thermal stability.
Principle: The sample is vaporized and injected into a gaseous mobile phase (carrier gas) which carries it through a heated column. Separation is based on the analyte's volatility and interaction with the stationary phase. The FID provides a response proportional to the mass of carbon atoms in the eluting compound.
Advantages:
Excellent resolution and sensitivity for volatile compounds.
FID provides a near-universal response for organic compounds.
Well-established and reliable technique.
Limitations:
Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for Diphenyl(p-tolyl)methanol.
Potential for thermal degradation of the analyte at high temperatures.
The instrumentation is more complex than for UV-Vis spectroscopy.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of the three analytical methods for the quantitative analysis of aromatic alcohols, providing a basis for comparison.
Detailed methodologies for each analytical technique are provided below. These are generalized protocols and may require optimization for specific sample matrices.
UV-Vis Spectroscopic Method
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Solvent Selection: Ethanol or Methanol are suitable solvents due to their UV transparency in the expected region of maximum absorbance.
Preparation of Standard Solutions:
Prepare a stock solution of Diphenyl(p-tolyl)methanol (e.g., 100 µg/mL) in the chosen solvent.
Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
Determination of Maximum Absorbance (λmax):
Scan a mid-range standard solution (e.g., 10 µg/mL) across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. Based on the structure, the λmax is expected to be in the range of 220-280 nm.
Calibration Curve:
Measure the absorbance of each calibration standard at the determined λmax.
Plot a graph of absorbance versus concentration.
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
Sample Analysis:
Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.
Measure the absorbance of the sample solution at λmax.
Calculate the concentration of Diphenyl(p-tolyl)methanol in the sample using the calibration curve equation.
UV-Vis Spectroscopy Experimental Workflow
HPLC-UV Method
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). Isocratic elution is often suitable.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: The λmax determined by UV-Vis spectroscopy.
Injection Volume: 10 µL.
Preparation of Standard and Sample Solutions: As described for the UV-Vis method, using the mobile phase as the diluent.
System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time reproducibility and peak area precision).
Calibration and Analysis:
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
Inject the sample solutions and determine the peak area for Diphenyl(p-tolyl)methanol.
Calculate the concentration using the calibration curve.
GC-FID Method
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
Chromatographic Conditions:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
Injector Temperature: 250 °C.
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Preparation of Standard and Sample Solutions: Prepare solutions in a volatile organic solvent such as dichloromethane or ethyl acetate. An internal standard (e.g., a compound with similar properties but well-separated chromatographically) is recommended for improved precision.
Calibration and Analysis:
Inject the calibration standards to create a calibration curve of the ratio of the analyte peak area to the internal standard peak area versus concentration.
Inject the samples and determine the peak area ratios.
Calculate the concentration of Diphenyl(p-tolyl)methanol.
Logical Framework for Method Selection
The choice of analytical method involves a trade-off between various factors. The following diagram illustrates a decision-making framework for selecting the most appropriate technique.
Decision-making framework for analytical method selection.
Conclusion
The quantitative analysis of Diphenyl(p-tolyl)methanol can be effectively performed using UV-Vis spectroscopy, HPLC-UV, and GC-FID.
UV-Vis spectroscopy is a simple and rapid method suitable for the analysis of relatively pure samples where high sensitivity is not a primary concern.
HPLC-UV offers excellent selectivity and sensitivity and is the method of choice for complex sample matrices or when high accuracy and precision are required.
GC-FID is a powerful alternative, particularly if the analyte is sufficiently volatile or can be derivatized, and when a robust and universally responsive detector is advantageous.
The selection of the optimal method should be based on a careful consideration of the specific analytical requirements, including sample characteristics, desired performance metrics, and available resources.
A Comparative Benchmarking Study on the Synthesis of Diphenyl(p-tolyl)methanol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of three primary synthetic routes to obtain Diphenyl(p-tolyl)methanol, a valuable intermediate in organic syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary synthetic routes to obtain Diphenyl(p-tolyl)methanol, a valuable intermediate in organic synthesis and drug discovery. The methodologies benchmarked are the Grignard reaction, a two-step Friedel-Crafts acylation followed by a Grignard reaction, and an organolithium-based approach. This document presents detailed experimental protocols, quantitative performance data, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative metrics for each synthetic method, offering a clear overview of their respective efficiencies and resource requirements.
This one-step synthesis involves the preparation of a Grignard reagent from p-bromotoluene, which then reacts with benzophenone to yield the desired tertiary alcohol.
Experimental Procedure:
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a crystal of iodine. A solution of p-bromotoluene (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating. Once the reaction starts, the addition is continued at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
Reaction with Benzophenone: The Grignard reagent solution is cooled to 0°C in an ice bath. A solution of benzophenone (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure Diphenyl(p-tolyl)methanol.
Method 2: Friedel-Crafts Acylation followed by Grignard Reaction
This two-step approach first involves the synthesis of phenyl p-tolyl ketone via a Friedel-Crafts acylation, which is then reacted with a Grignard reagent to obtain the final product.
Experimental Procedure:
Step 1: Friedel-Crafts Acylation - Synthesis of Phenyl p-tolyl Ketone
In a round-bottom flask equipped with a dropping funnel and a gas outlet, anhydrous aluminum chloride (1.1 eq) is suspended in anhydrous benzene at 0°C.
p-Toluoyl chloride (1.0 eq) is added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature for 2-3 hours, during which hydrogen chloride gas evolves.
The reaction mixture is then carefully poured onto crushed ice and extracted with diethyl ether. The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield crude phenyl p-tolyl ketone, which can be purified by recrystallization or distillation.
Step 2: Grignard Reaction with Phenyl p-tolyl Ketone
Phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in anhydrous diethyl ether as described in Method 1.
A solution of phenyl p-tolyl ketone (1.0 eq) in anhydrous diethyl ether is added dropwise to the prepared Grignard reagent at 0°C.
The reaction mixture is stirred at room temperature for 2 hours. The work-up and purification are carried out as described in Method 1 to yield Diphenyl(p-tolyl)methanol.
Method 3: Organolithium Reaction
This method utilizes the high reactivity of organolithium reagents to achieve a high-yield, one-step synthesis.
Experimental Procedure:
Reaction Setup: A solution of methyl p-toluate (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere. The solution is cooled to -78°C using a dry ice/acetone bath.
Addition of Phenyllithium: A solution of phenyllithium (2.2 eq) in diethyl ether is added dropwise to the stirred solution of the ester. The reaction mixture is maintained at -78°C for 1 hour.
Warming and Quenching: The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give pure Diphenyl(p-tolyl)methanol.[1]
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.
Caption: Workflow for the Grignard Reaction Synthesis.
Caption: Two-step synthesis via Friedel-Crafts and Grignard Reaction.
Caption: Workflow for the Organolithium-based Synthesis.
Conclusion
The choice of synthetic route for Diphenyl(p-tolyl)methanol depends on several factors including desired yield, available starting materials, and experimental constraints. The organolithium method offers the highest reported yield in a single step, making it an attractive option for efficiency. The Grignard reaction provides a reliable and straightforward one-pot synthesis. The two-step Friedel-Crafts and Grignard approach, while longer, is also a viable route, particularly if the intermediate ketone is a desired compound for other applications. Researchers should consider the trade-offs between these methods to select the most appropriate protocol for their specific research goals.
A Comparative Guide to the Characterization of Diphenyl(p-tolyl)methanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the physicochemical properties and biological activities of Diphenyl(p-tolyl)methanol and its derivatives....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties and biological activities of Diphenyl(p-tolyl)methanol and its derivatives. The information is intended to support research and development efforts in medicinal chemistry and drug discovery by offering a structured overview of their characteristics alongside relevant experimental protocols.
Physicochemical Properties
Diphenyl(p-tolyl)methanol is a triarylmethanol with a central carbinol scaffold. Its derivatives can be synthesized by introducing various functional groups onto the phenyl or tolyl rings, leading to a range of compounds with diverse properties.
Table 1: Physicochemical Properties of Diphenyl(p-tolyl)methanol
Synthesis of Diphenyl(p-tolyl)methanol and Derivatives
The synthesis of Diphenyl(p-tolyl)methanol can be achieved through a Grignard reaction, a common method for forming carbon-carbon bonds.
Caption: Synthesis of Diphenyl(p-tolyl)methanol via Grignard Reaction.
Derivatives can be synthesized by using appropriately substituted Grignard reagents or benzophenone precursors. For instance, a methoxy derivative could be prepared using 4-methoxybenzophenone.
Biological Activity: A Comparative Overview
Table 3: Comparative Cytotoxicity of Triazole-Substituted Triarylmethane Derivatives against Colorectal Cancer Cell Lines
General Synthesis of Diphenyl(p-tolyl)methanol via Grignard Reaction
Materials:
Magnesium turnings
Iodine crystal (as initiator)
Dry diethyl ether or THF
p-bromotoluene
Benzophenone
Saturated aqueous ammonium chloride solution
Anhydrous sodium sulfate
Procedure:
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine.
Add a solution of p-bromotoluene in dry diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction.
Once the reaction starts, add the remaining p-bromotoluene solution at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Cool the reaction mixture to 0 °C in an ice bath.
Add a solution of benzophenone in dry diethyl ether dropwise with stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
Extract the product with diethyl ether.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
Principle:
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be monitored spectrophotometrically.
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
Prepare a series of dilutions of the test compound.
Prepare a 0.1 mM solution of DPPH in methanol.
In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.
Add the DPPH solution to each well to initiate the reaction.
Include a control well containing only the solvent and DPPH solution.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm using a microplate reader.
Calculate the percentage of radical scavenging activity using the formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Caption: Workflow for DPPH Antioxidant Assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Principle:
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
Include untreated cells as a control.
After the treatment period, remove the medium and add fresh medium containing MTT solution (typically 0.5 mg/mL).
Incubate the plate for 2-4 hours at 37 °C to allow for the formation of formazan crystals.
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the untreated control.
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Caption: Workflow for MTT Cytotoxicity Assay.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Principle:
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Procedure:
Prepare a stock solution of the test compound in a suitable solvent.
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a sterile broth medium.
Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).
Inoculate each well with the microbial suspension.
Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).
Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
This guide provides a foundational comparison of Diphenyl(p-tolyl)methanol and its derivatives. The presented data and protocols are intended to facilitate further research into the therapeutic potential of this class of compounds. The comparative cytotoxicity data for related triarylmethanes suggests that substitutions on the aromatic rings can significantly influence biological activity. Further studies are warranted to synthesize and screen a broader range of Diphenyl(p-tolyl)methanol derivatives to establish clear structure-activity relationships and identify lead compounds for drug development.
Proper Disposal of Diphenyl(p-tolyl)methanol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Diphenyl(p-tolyl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Research...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides essential safety and logistical information for the proper disposal of Diphenyl(p-tolyl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals must adhere to these procedures to mitigate risks associated with the handling and disposal of this chemical compound.
Pre-Disposal Safety and Handling
Before beginning the disposal process, it is crucial to handle Diphenyl(p-tolyl)methanol with appropriate safety measures. This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]
The proper disposal of Diphenyl(p-tolyl)methanol is critical and must be carried out in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying the waste.
Step 1: Waste Identification and Segregation
Identify the waste as Diphenyl(p-tolyl)methanol.
Do not mix with other chemical wastes unless explicitly permitted by your institution's hazardous waste management guidelines.[3]
Step 2: Containment
Carefully sweep up the solid material, avoiding dust formation.[3]
Place the waste in a suitable, clearly labeled, and leak-proof container. The container must be compatible with the chemical.
Ensure the container is tightly sealed when not in use.[4][6]
Step 3: Storage
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
Store away from incompatible materials such as strong oxidizing agents and acids.[3]
Do not store flammable waste with waste containing oxidizers.[6]
Step 4: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][7]
Provide the complete chemical name, "Diphenyl(p-tolyl)methanol," and any other relevant information to the disposal company.
Step 5: Documentation
Maintain a record of the amount of waste generated and the date of disposal, following your institution's protocols.
Experimental Protocols
No key experiments were cited in the generation of this procedural document. The information is based on standard laboratory safety and hazardous waste management practices as outlined in Safety Data Sheets and other safety resources.
Disposal Workflow
Caption: Workflow for the proper disposal of Diphenyl(p-tolyl)methanol.
Personal protective equipment for handling Diphenyl(p-tolyl)methanol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Diphenyl(p-tolyl)methanol. This guide provides immediate, esse...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Diphenyl(p-tolyl)methanol. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.
Diphenyl(p-tolyl)methanol is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling guidelines is critical for minimizing exposure and ensuring personal safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the necessary protective gear for handling Diphenyl(p-tolyl)methanol.
PPE Category
Item
Specification
Rationale
Eye and Face Protection
Safety Goggles
Chemical splash goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2]
Protects against splashes and dust, preventing serious eye irritation.[1][3]
Hand Protection
Chemical-resistant gloves
Nitrile rubber, neoprene, or butyl rubber gloves.
Prevents skin contact and subsequent irritation.[1][4]